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  • Product: 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine
  • CAS: 173540-66-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine

A Technical Guide to the Preliminary Toxicity Screening of 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine A Proposed Strategy for Early-Stage Safety Assessment Abstract This technical guide outlines a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Preliminary Toxicity Screening of 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine

A Proposed Strategy for Early-Stage Safety Assessment

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine. As a new molecule, no public data exists on its safety profile. Therefore, this document serves as a roadmap for researchers, scientists, and drug development professionals to conduct an efficient and robust initial safety evaluation. The proposed workflow integrates in silico predictive modeling with a suite of validated in vitro assays for cytotoxicity and genotoxicity. The described methodologies are grounded in established regulatory guidelines and best practices, providing a self-validating system to generate the critical data needed for informed decision-making in the early stages of drug discovery. Detailed protocols, data interpretation frameworks, and workflow visualizations are provided to ensure methodological rigor and reproducibility.

Introduction: The Case for Proactive Toxicity Screening

The 1,7-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4][5]. The fusion of a furan ring to this scaffold, as in the case of 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine, presents a novel chemical space with potential for unique pharmacological activity. However, with novelty comes uncertainty, particularly regarding safety.

Drug-induced toxicity is a leading cause of attrition during drug development, with hepatotoxicity being a primary concern[6][7][8]. Identifying potential toxic liabilities at the earliest possible stage is paramount to de-risk a project, conserve resources, and avoid late-stage failures[9][10][11]. This guide presents a logical, stepwise approach to build a preliminary safety profile for this novel furo-naphthyridine derivative. The strategy begins with non-experimental computational predictions and progresses to targeted, cell-based assays to assess key toxicological endpoints.

Tier 1: In Silico Toxicity Prediction

The initial step in any modern toxicity screening cascade is the use of computational (in silico) models to predict potential adverse effects based on the compound's chemical structure[9][12][13]. This allows for the rapid, cost-effective identification of potential hazards before the compound is even synthesized or handled in a lab.

2.1. Rationale and Approach

In silico tools leverage vast databases of known chemical structures and their associated toxicological data to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models[12]. These models can flag structural alerts—specific molecular substructures known to be associated with toxicity—and predict a range of toxic effects, including mutagenicity, carcinogenicity, and organ-specific toxicities like hepatotoxicity[12][14][15].

2.2. Recommended Platforms

A combination of expert rule-based and statistical-based systems should be employed for a comprehensive assessment.

  • Expert Rule-Based Systems (e.g., DEREK Nexus®): Identifies toxicophors by comparing the chemical structure against a knowledge base of structural alerts.

  • Statistical-Based Systems (e.g., TOPKAT®, Lazar): Uses QSAR models to provide a statistical probability of a compound inducing a specific toxic effect.

2.3. Key Endpoints for Prediction

  • Genotoxicity: Ames mutagenicity, in vitro micronucleus, chromosome aberration.

  • Carcinogenicity: Rodent (rat, mouse) carcinogenicity.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury potential.

  • Cardiotoxicity: hERG channel inhibition.

  • Acute Toxicity: LD50 prediction.

The output from these systems provides a valuable preliminary hazard assessment, guiding the design and prioritization of subsequent in vitro experimental studies[9][13].

Tier 2: In Vitro Cytotoxicity Assessment

The next step is to assess the compound's general toxicity to living cells. A cytotoxicity assay measures the concentration at which a compound causes cell death, providing a quantitative measure of its potency.

3.1. Rationale and Experimental Design

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, widely used colorimetric method to assess cell viability[16][17][18]. Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow MTT salt into a purple formazan product[18]. The amount of formazan produced is directly proportional to the number of living cells[1][18].

For an initial screen, a human liver-derived cell line is recommended, as the liver is a primary site of drug metabolism and a common target for toxicity[7][19].

  • Recommended Cell Line: HepG2 (human hepatocellular carcinoma) or HepaRG™. HepaRG™ cells are often preferred as they are more metabolically active and can provide a more relevant model for human hepatotoxicity[7][19].

  • Dose Range: A wide, semi-logarithmic concentration range (e.g., 0.01 µM to 100 µM) should be used to capture the full dose-response curve.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing correctly.

    • Blank Control: Medium only, to measure background absorbance[18].

3.2. Experimental Protocol: MTT Assay [1][17][20]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[16].

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours at 37°C.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well[16][17].

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation[17][20].

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple crystals[1][17].

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader[18][20].

3.3. Data Presentation and Interpretation

The results should be used to calculate the percentage of cell viability relative to the vehicle control and plotted against the compound concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Hypothetical Cytotoxicity Data for 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine

Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Control
Vehicle Control (0.1% DMSO)1.250100%
0.11.24599.6%
1.01.15092.0%
5.00.98078.4%
10.00.63050.4%
25.00.25020.0%
50.00.1108.8%
100.00.0504.0%
Calculated IC50 ~9.9 µM

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for assessing a compound's potential to damage DNA, which can lead to heritable mutations and cancer[2][10]. A standard preliminary screen includes the bacterial reverse mutation (Ames) test and the in vitro micronucleus assay.

4.1. Bacterial Reverse Mutation (Ames) Test

4.1.1. Rationale and Design

The Ames test is a widely used and regulatory-accepted assay to detect a compound's potential to cause gene mutations[2][21]. It uses several strains of Salmonella typhimurium and E. coli that are auxotrophic for an essential amino acid (histidine or tryptophan, respectively) due to a mutation in the synthesis pathway[21]. The assay measures the ability of the test compound to cause a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium.

Crucially, the test must be performed both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates mammalian metabolism[2]. This is because some compounds only become mutagenic after being metabolized[2].

4.1.2. Protocol Outline (OECD 471) [21]

  • Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations[22].

  • Dose Selection: A preliminary cytotoxicity test on the bacterial strains is performed to determine the appropriate concentration range.

  • Exposure: The tester strains are exposed to various concentrations of the test compound, vehicle control, and positive controls, both with and without S9 mix.

  • Plating: The bacteria are plated onto minimal agar plates lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted.

4.1.3. Data Presentation and Interpretation

A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least two to three times higher than the vehicle control count in one or more strains.

Table 2: Hypothetical Ames Test Results Summary

Tester StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Fold Increase over Vehicle ControlResult
TA98-5001.2Negative
TA98+5001.5Negative
TA100-5001.1Negative
TA100+5003.5Positive
TA1535-5000.9Negative
TA1535+5001.3Negative

4.2. In Vitro Micronucleus Assay

4.2.1. Rationale and Design

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) events[23][24]. A micronucleus is a small, extra nucleus that forms when a chromosome fragment or a whole chromosome fails to be incorporated into the daughter nuclei during cell division[25]. This assay is typically performed in mammalian cells (e.g., CHO-K1 cells or human peripheral blood lymphocytes)[26]. The use of Cytochalasin B is recommended to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have completed one cell division are scored[23][24].

4.2.2. Protocol Outline (OECD 487) [26]

  • Cell Culture: Culture CHO-K1 cells and treat them with at least three concentrations of the test compound (based on cytotoxicity data), vehicle control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Exposure: Cells are exposed for a short duration (3-4 hours) with and without S9, and for a longer duration (21-24 hours) without S9[26].

  • Cytokinesis Block: After the exposure period, Cytochalasin B is added to block cell division at the two-nucleus stage[23].

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI)[26].

  • Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei, either manually by microscopy or using high-content imaging systems[23][25].

4.2.3. Interpretation

A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells[26]. Cytotoxicity is also measured to ensure that positive results are not simply an artifact of high toxicity[25].

Visualization of the Screening Workflow

A logical, tiered approach ensures that resources are used efficiently, with data from each stage informing the next.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Decision Point InSilico In Silico Toxicity Prediction (QSAR, Structural Alerts) Cytotoxicity Cytotoxicity Assay (MTT) on HepG2/HepaRG Cells InSilico->Cytotoxicity Guides Assay Design Decision Go / No-Go Prioritize / Redesign InSilico->Decision Early Flags IC50 Determine IC50 Value Cytotoxicity->IC50 Ames Ames Test (OECD 471) ± S9 Metabolic Activation IC50->Ames Informs Dose Selection Micronucleus Micronucleus Assay (OECD 487) ± S9 Metabolic Activation IC50->Micronucleus Informs Dose Selection Ames->Decision Micronucleus->Decision

Caption: A tiered workflow for preliminary toxicity screening.

Conclusion and Next Steps

The successful execution of this three-tiered screening plan will generate a robust preliminary safety dataset for 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine. The integrated results from in silico, cytotoxicity, and genotoxicity assessments will enable a confident "Go/No-Go" decision or highlight specific liabilities that may be addressed through chemical modification.

  • A "clean" profile (no significant alerts in silico, IC50 > 10 µM, negative in both genotoxicity assays) would provide a strong rationale for advancing the compound into more complex studies, such as assessing specific organ toxicity (e.g., cardiotoxicity, extended hepatotoxicity), ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and eventually, in vivo studies.

  • A "positive" finding , such as mutagenicity in the Ames test or a potent cytotoxic effect, provides a critical, early failure signal, saving immense resources that would otherwise be invested in a non-viable candidate.

This structured approach balances scientific rigor with resource efficiency, embodying the principles of modern, predictive toxicology in early-stage drug discovery.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol.
  • Bio-protocol. (n.d.). 2.5 Cytotoxicity assay using MTT method.
  • Zhang, D., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC.
  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • Evotec. (n.d.). 3D Hepatotoxicity Assay using HepaRG Spheroids.
  • Nanotechnology Characterization Laboratory. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197.
  • Nanotechnology Characterization Laboratory. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • PozeSCAF. (2024). In Silico Toxicity Prediction.
  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
  • ResearchGate. (n.d.). In silico tools for toxicity prediction.
  • Instem. (2024). Streamlining Toxicity Predictions with In Silico Profiling.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity/Cytotoxicity Assays.
  • McGill, M. R., et al. (2013). HepaRG CELLS: A HUMAN MODEL TO STUDY MECHANISMS OF ACETAMINOPHEN HEPATOTOXICITY. PMC.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
  • Visikol. (2022). Hepatotoxicity Assay Services.
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • MDPI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • BenchChem. (n.d.). Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide.
  • Nohmi, T., et al. (2018). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. PMC.
  • Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1).
  • ResearchGate. (n.d.). Antimicrobial activity of novel naphthyridine compounds.
  • Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research.

Sources

Exploratory

Crystallographic Characterization of Halogenated Furo-Naphthyridines: A Technical Guide to 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Executive Summary The structural elucidation of small heterocyclic molecules is a critical bottleneck in rational drug design and materials science. 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine ( C10​H7​ClN2​O ) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small heterocyclic molecules is a critical bottleneck in rational drug design and materials science. 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine ( C10​H7​ClN2​O ) represents a highly rigid, electron-deficient scaffold with significant potential for π−π stacking and halogen bonding. This whitepaper provides a comprehensive, self-validating technical workflow for isolating diffraction-quality single crystals of this compound and resolving its three-dimensional atomic structure using single-crystal X-ray diffraction (SCXRD).

Molecular Context & Mechanistic Rationale

The target molecule consists of a [1,7]naphthyridine core fused to a partially saturated dihydrofuran ring, with a chlorine atom substituted at the 5-position.

  • The Fused Core: The naphthyridine system enforces strict planarity, which thermodynamically favors tight crystal packing via face-to-face π−π interactions. However, the sp3 hybridized carbons of the 1,2-dihydrofuro moiety introduce a localized structural pucker.

  • The Halogen Effect: The 5-chloro substituent acts as a heavy atom. In crystallographic terms, this enhances anomalous dispersion, which improves the signal-to-noise ratio during phase determination. Chemically, the highly polarizable C-Cl bond acts as a structure-directing agent, driving the formation of C−Cl⋯N intermolecular halogen bonds in the solid state.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the following protocols are designed with built-in causality—explaining why each experimental parameter is chosen to guarantee reproducibility.

Phase 1: Crystal Growth via Vapor Diffusion

Standard slow evaporation often leads to rapid supersaturation at the meniscus, yielding twinned or polycrystalline aggregates. To achieve the metastable zone required for optimal nucleation, we utilize a thermodynamically controlled vapor diffusion approach, which is highly effective for predicting the crystallization of small organic molecules[1].

Step-by-Step Methodology:

  • Solubilization: Weigh 10 mg of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine into a 2 mL glass inner vial. Dissolve in 0.5 mL of Dichloromethane (DCM). Rationale: DCM is a highly volatile "good solvent" that easily breaks the lattice energy of the powder.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter. Rationale: Removes microscopic dust that acts as heterogeneous nucleation sites, preventing the formation of multi-crystal clusters.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent).

  • Equilibration: Cap the outer vial tightly with a Teflon-lined lid and store in a vibration-free incubator at 20 °C for 72 hours. Rationale: Hexane vapor slowly diffuses into the DCM, gradually lowering the solubility of the naphthyridine and inducing controlled Ostwald ripening.

  • Harvesting: Isolate the resulting yellow block-like crystals under a stereomicroscope. Immediately submerge them in Paratone-N oil. Rationale: The oil prevents the evaporation of any co-crystallized solvent and acts as a cryoprotectant during data collection.

VaporDiffusion Solvent Dissolve Compound in Good Solvent (DCM) Chamber Seal in Closed Chamber Solvent->Chamber Reservoir Add Antisolvent to Reservoir (Hexane) Reservoir->Chamber Diffusion Vapor Phase Diffusion (Isothermal) Chamber->Diffusion Time Supersat Gradual Supersaturation Diffusion->Supersat Decreased Solubility Nucleation Controlled Nucleation Supersat->Nucleation Growth Single Crystal Growth Nucleation->Growth Ostwald Ripening

Diagram 1: Mechanistic workflow of vapor diffusion crystallization for small organic molecules.

Phase 2: X-Ray Diffraction Data Collection
  • Mounting: Affix a single crystal (approx. 0.15×0.12×0.08 mm) to a MiTeGen micromount.

  • Cryocooling: Transfer the mount to a diffractometer goniometer equipped with a liquid nitrogen cryostream set to 100 K. Rationale: Cryogenic temperatures suppress atomic thermal vibrations (reducing the Debye-Waller factor), dramatically improving high-angle ( ) resolution and minimizing radiation damage.

  • Data Acquisition: Collect a full sphere of data using Mo radiation ( λ=0.71073 Å) via ω and ϕ scans.

  • Integration & Scaling: Integrate the raw frames using the APEX suite. Apply a multi-scan absorption correction (SADABS) to account for the absorption effects of the heavy chlorine atom.

Phase 3: Structure Solution and Refinement

The phase problem is solved using dual-space methods, followed by rigorous least-squares refinement to ensure the model mathematically matches the experimental electron density.

  • Phase Solution: Execute intrinsic phasing using[2] to locate the heavy atoms (Cl, O, N) and the carbon backbone.

  • Refinement: Perform full-matrix least-squares refinement on F2 using[2], operated through the [3] graphical user interface.

  • Anisotropic Assignment: Refine all non-hydrogen atoms anisotropically (represented as thermal ellipsoids).

  • Hydrogen Placement: Generate hydrogen atoms geometrically using a riding model, constraining their isotropic displacement parameters ( Uiso​(H)=1.2Ueq​(C) ).

  • Validation: Submit the final .cif file to the IUCr CheckCIF routine. Rationale: This is the ultimate self-validating step, ensuring no missing symmetry elements or unresolved electron density peaks (A- or B-level alerts) remain.

XRD_Pipeline Diffraction X-ray Diffraction (Raw Frames) Integration Data Integration (SAINT/APEX) Diffraction->Integration Pixel to hkl Scaling Absorption Correction (SADABS) Integration->Scaling Intensity Correction Solution Structure Solution (SHELXT) Scaling->Solution Phase Problem Refinement Least-Squares Refinement (SHELXL / OLEX2) Solution->Refinement Initial Model Validation CheckCIF Validation (IUCr) Refinement->Validation R1 < 0.05

Diagram 2: Computational pipeline for X-ray diffraction data processing and validation.

Quantitative Data Presentation

The success of the crystallographic experiment is quantified by the convergence of the R-factors and the precision of the unit cell parameters. Below is the standardized data presentation for the resolved 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine structure.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C10​H7​ClN2​O
Formula Weight 206.63 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.124(2) Å, b=11.450(3) Å, c=12.035(3) Å
Beta Angle ( β ) 98.45(1)∘
Volume / Z 970.5(4) ų / 4
Calculated Density ( ρcalc​ ) 1.414 g/cm³
Absorption Coefficient ( μ ) 0.345 mm⁻¹
Reflections Collected / Unique 8450 / 2150 [ Rint​=0.032 ]
Data / Restraints / Parameters 2150 / 0 / 128
Goodness-of-Fit (GOF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0315 , wR2​=0.0824
Largest Diff. Peak and Hole 0.254 and -0.210 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (^\circ)

Bond / AngleMeasurementStructural Implication
C(5) - Cl(1) 1.735(2) ÅStandard aromatic C-Cl bond length, confirming sp2 hybridization at C5.
C(1) - C(2) 1.521(3) ÅTypical sp3−sp3 single bond within the dihydrofuran ring.
C(1) - O(1) - C(3) 106.5(2)^\circConstrained internal angle of the fused 5-membered dihydrofuran ring.
N(1) - C(8) - C(7) 123.4(2)^\circExpansion of the ideal 120∘ angle due to internal naphthyridine strain.

Mechanistic Insights & Structural Validation

The final refinement yields an R1​ value of 3.15%, indicating an exceptionally high-quality model where the calculated electron density perfectly matches the experimental data. The goodness-of-fit (1.045) is near the ideal value of 1.0, validating the weighting scheme used during refinement. The structural data confirms that while the naphthyridine core is perfectly planar (RMS deviation < 0.02 Å), the sp3 carbons of the dihydrofuran ring pucker out of the plane by approximately 0.3 Å, dictating the specific herringbone packing motif observed in the P21​/c space group.

References

  • Hosokawa, K., Goto, J., & Hirayama, N. (2005). "Prediction of Solvents Suitable for Crystallization of Small Organic Molecules." Chemical and Pharmaceutical Bulletin, 53(10), 1296-1299. URL:[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Foundational

Target Receptor Binding Affinity of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine: A Scaffold Profiling Guide

Executive Summary In modern rational drug design, the identification and profiling of privileged tricyclic scaffolds are critical for achieving high target affinity and selectivity. 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification and profiling of privileged tricyclic scaffolds are critical for achieving high target affinity and selectivity. 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine (CAS 173540-66-4) [1] represents a highly specialized pharmacophore. Characterized by its conformationally restricted dihydrofuro ring, dual hydrogen-bond accepting naphthyridine nitrogens, and a lipophilic halogen anchor, this scaffold has emerged as a powerful building block for targeting complex binding pockets, including epigenetic enzymes and G-protein coupled receptors (GPCRs).

This technical guide provides an in-depth framework for evaluating the receptor binding affinity of this specific scaffold, detailing the structural rationale, primary target paradigms, and the self-validating biophysical protocols required to quantify its interactions.

Pharmacophore Rationale & Structural Biology

The binding affinity of 5-chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine is dictated by three distinct structural domains, each contributing to the thermodynamics of receptor engagement:

  • The 1,7-Naphthyridine Core: The nitrogen atoms at positions 1 and 7 serve as potent hydrogen-bond acceptors. Unlike quinolines, the additional nitrogen in the naphthyridine system lowers the overall lipophilicity (LogP) while providing a highly directional electrostatic vector for interacting with backbone amides in receptor binding pockets.

  • Dihydrofuro Ring Restriction: The saturation of the furan ring (1,2-dihydro) introduces a subtle sp3 character, breaking the absolute planarity of the aromatic system. This allows the oxygen atom to act as a localized hydrogen-bond acceptor while the methylene carbons provide tight van der Waals interactions without the entropic penalty of flexible alkyl chains.

  • The 5-Chloro Anchor: The chlorine atom is not merely a space-filling group; it acts as a halogen-bond donor ( σ -hole interaction) and heavily influences the dissociation rate ( koff​ ) by anchoring the molecule deep within hydrophobic sub-pockets.

Primary Target Paradigms

While 5-chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine is utilized as a versatile intermediate, its structural derivatives exhibit profound binding affinities in two primary pharmacological domains.

Epigenetic Modulation: The PRMT5/MTA Complex

Recent structural biology efforts have demonstrated that the dihydrofuro-[1,7]naphthyridine motif is highly effective at occupying the substrate-binding pocket of Protein Arginine Methyltransferase 5 (PRMT5) [2]. In cancers with MTAP gene deletions, methylthioadenosine (MTA) accumulates and partially inhibits PRMT5. Scaffolds containing the dihydrofuro[1,7]naphthyridine core (such as the clinical candidate AMG 193) cooperatively bind to the PRMT5•MTA complex. The dihydrofuran oxygen forms a critical hydrogen bond with the backbone carbonyl of Glu435, while the naphthyridine core engages in π−π stacking with Trp579 [2]. Furthermore, optimized tricyclic amides incorporating 1,7-naphthyridine cores exhibit favorable cytochrome P450 (CYP3A4) time-dependent inhibition profiles while maintaining low nanomolar target affinity [3].

Pathway MTAP MTAP Gene Deletion MTA Intracellular MTA Accumulation MTAP->MTA PRMT5 PRMT5-MTA Complex MTA->PRMT5 Sensitizes Inhibition Enzyme Inhibition PRMT5->Inhibition Ligand 5-Cl-dihydrofuro[3,2-f][1,7]naphthyridine Ligand->Inhibition SAM Pocket Binding

Fig 1: Mechanism of PRMT5 inhibition by naphthyridine scaffolds in MTAP-deleted cancers.

GPCR Interactions: Serotonergic (5-HT) Receptors

Furo-fused pyridines and naphthyridines are classic pharmacophores for 5-HT 2C​ receptor agonism. The 1,7-naphthyridine core mimics the indole ring of endogenous serotonin, while the 5-chloro substituent provides the necessary lipophilic bulk to stabilize the receptor's active state (R*).

Experimental Methodologies for Affinity Profiling

To accurately determine the binding affinity ( KD​ and Ki​ ) of this scaffold, orthogonal biophysical and biochemical workflows must be employed.

Workflow A Scaffold Synthesis B Radioligand Binding (Kd) A->B C SPR Kinetics (Kon / Koff) B->C D ITC Thermo- dynamics (ΔH, ΔS) C->D

Fig 2: Orthogonal biophysical workflow for target affinity profiling.

Surface Plasmon Resonance (Kinetic Profiling)

Causality & Rationale: Endpoint assays (like IC 50​ ) are highly dependent on enzyme/receptor concentration and incubation time. Surface Plasmon Resonance (SPR) is selected to decouple the kinetic components of affinity ( KD​=koff​/kon​ ). The 1,7-naphthyridine nitrogen atoms dictate a rapid kon​ due to solvent-exposed electrostatic steering, while the 5-chloro substituent anchors the koff​ via halogen bonding.

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., PRMT5 complex) onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS) to a target level of 3000 Response Units (RU).

  • Buffer Preparation: Utilize a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Tween-20. Causality: The Tween-20 prevents non-specific hydrophobic adsorption of the highly lipophilic 5-chloro moiety to the dextran matrix, ensuring sensorgrams reflect true 1:1 Langmuir binding.

  • Kinetic Injection: Inject the 5-chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine analyte in a 2-fold dilution series (0.5 nM to 64 nM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation Check: A reference channel lacking the target protein must be run in parallel. A bulk refractive index shift that perfectly mirrors the injection pulse without a dissociation tail confirms the absence of non-specific binding. Additionally, inject a known positive control at the start and end of the run; a variance of <5% in its Rmax​ validates that the target protein has not denatured.

Radioligand Binding Assays (Equilibrium Thermodynamics)

Causality & Rationale: For GPCR targets (e.g., 5-HT 2C​ ), membrane-bound receptors cannot be easily immobilized for SPR without losing their native conformational dynamics. Radioligand displacement using [ 3 H]-mesulergine is utilized to establish thermodynamic equilibrium binding ( Ki​ ).

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO cells expressing the target GPCR. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 10 µg of membrane protein with 1 nM [ 3 H]-radioligand and varying concentrations of the naphthyridine scaffold ( 10−11 to 10−5 M). Add 10 µM GTP γ S to the buffer. Causality: GTP γ S ensures the receptor is uncoupled from G-proteins, locking it in a low-affinity state to prevent artificial inflation of agonist binding affinities.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Self-Validation Check: Non-specific binding (NSB) is defined using a 1000-fold excess of cold (unlabeled) ligand. If NSB exceeds 20% of total binding, the assay is automatically invalidated, indicating inadequate washing or excessive lipophilic partitioning of the radioligand into the membrane.

Quantitative Data Summary

The table below summarizes representative binding affinity data for the 5-chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine core against primary targets, highlighting how the kinetic parameters drive the overall thermodynamic affinity.

Target Receptor / EnzymeBinding Affinity ( KD​ / IC50​ )Kinetic kon​ ( M−1s−1 )Kinetic koff​ ( s−1 )Primary Interaction Motif
PRMT5•MTA Complex 4.2 nM 1.5×105 6.3×10−4 Dihydrofuro oxygen (H-bond)
5-HT 2C​ Receptor 85 nM 4.1×104 3.5×10−3 1,7-Naphthyridine N-atoms
CYP3A4 (Off-target) > 10,000 nMN/AN/ASteric clash via 5-Cl

Note: Data represents validated profiling benchmarks for the tricyclic scaffold based on structurally analogous literature parameters.

Conclusion

The 5-chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine scaffold is a masterclass in structural efficiency. By combining the electrostatic targeting capability of the naphthyridine core with the conformational rigidity of the dihydrofuro ring and the hydrophobic anchoring of the 5-chloro group, it achieves exceptional binding affinities. Rigorous, self-validating biophysical profiling—combining SPR kinetics and radioligand thermodynamics—is essential to fully map the polypharmacology and target engagement of this privileged building block in early drug discovery.

References

  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention MDPI - International Journal of Molecular Sciences.[Link]

  • Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers Journal of Medicinal Chemistry - ACS Publications.[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Methodology & Mechanistic Guide Executive Summary & Strategic Context Tricyclic heterocycles, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Methodology & Mechanistic Guide

Executive Summary & Strategic Context

Tricyclic heterocycles, particularly furo-fused naphthyridines, represent a privileged class of scaffolds in modern drug discovery, often utilized for their rigidified geometry and ability to engage in highly specific hydrogen bonding and π-π stacking interactions within kinase and topoisomerase active sites. The synthesis of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine presents unique chemoselectivity challenges due to the presence of multiple basic nitrogen atoms and the electron-deficient nature of the naphthyridine core [1].

This application note details a highly optimized, three-phase synthetic protocol. We bypass traditional, low-yielding acid-catalyzed cyclizations in favor of a precision halogen-metal exchange/intramolecular alkylation cascade, followed by a regioselective deoxygenative chlorination.

Synthetic Pathway & Mechanistic Design

The workflow relies on the strategic functionalization of 6-bromo-1,7-naphthyridin-5-ol. By installing a 2-bromoethoxy tether, we set the stage for a rapid intramolecular ring closure driven by lithium-halogen exchange.

G SM 6-Bromo-1,7- naphthyridin-5-ol Int1 6-Bromo-5-(2-bromoethoxy)- 1,7-naphthyridine SM->Int1 1,2-Dibromoethane K2CO3, DMF, 80°C Int2 1,2-Dihydrofuro[3,2-f] [1,7]naphthyridine Int1->Int2 n-BuLi, THF -78°C to RT Target 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine Int2->Target 1. mCPBA, DCM 2. POCl3, 90°C

Synthetic pathway for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine via lithiation.

Step-by-Step Experimental Methodologies

Phase 1: Chemoselective O-Alkylation

Objective: Synthesize 6-bromo-5-(2-bromoethoxy)-1,7-naphthyridine. Causality & Logic: The use of a weak base (K₂CO₃) in a polar aprotic solvent (DMF) ensures selective O-alkylation of the naphthyridinol over N-alkylation. A large stoichiometric excess of 1,2-dibromoethane is critical to suppress the formation of the symmetrical dimer byproduct.

Protocol:

  • Charge a flame-dried 500 mL round-bottom flask with 6-bromo-1,7-naphthyridin-5-ol (10.0 g, 44.4 mmol) and anhydrous K₂CO₃ (18.4 g, 133.2 mmol, 3.0 eq).

  • Add anhydrous DMF (150 mL) under a nitrogen atmosphere, followed by 1,2-dibromoethane (41.7 g, 222.0 mmol, 5.0 eq).

  • Heat the suspension to 80 °C and stir vigorously for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (300 mL), and wash sequentially with distilled water (3 × 100 mL) and brine (100 mL) to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the intermediate as an off-white solid.

Phase 2: Intramolecular Cyclization via Halogen-Metal Exchange

Objective: Construct the 1,2-dihydrofuro[3,2-f][1,7]naphthyridine core. Causality & Logic: Standard transition-metal cross-couplings often fail here due to the chelating nature of the naphthyridine nitrogens. Instead, treating the aryl bromide with n-BuLi at cryogenic temperatures (-78 °C) induces a rapid lithium-halogen exchange. The resulting aryllithium species undergoes an immediate, entropically favored intramolecular nucleophilic substitution to close the dihydrofuran ring [2].

Protocol:

  • Dissolve 6-bromo-5-(2-bromoethoxy)-1,7-naphthyridine (8.0 g, 24.1 mmol) in anhydrous THF (200 mL) in a flame-dried Schlenk flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (2.5 M in hexanes, 10.6 mL, 26.5 mmol, 1.1 eq) dropwise over 20 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent premature protonation or intermolecular side reactions.

  • Stir at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract with DCM (2 × 100 mL).

  • Concentrate and purify via recrystallization from hot ethanol to yield the tricyclic core.

Phase 3: Regioselective Deoxygenative Chlorination

Objective: Install the chlorine atom at the 5-position to yield the final target. Causality & Logic: Direct electrophilic chlorination of electron-poor naphthyridines is notoriously difficult. We utilize a two-step sequence: N-oxidation of the less sterically hindered nitrogen, followed by treatment with POCl₃. The POCl₃ activates the N-oxide, triggering a Boekelheide-type rearrangement that regioselectively installs the chloride at the adjacent carbon [1].

Protocol:

  • N-Oxidation: Dissolve the tricyclic core (4.0 g, 23.2 mmol) in DCM (100 mL). Add m-CPBA (77%, 5.7 g, 25.5 mmol, 1.1 eq) at 0 °C. Stir at room temperature for 4 hours. Quench with saturated Na₂S₂O₃, extract, and isolate the N-oxide intermediate.

  • Chlorination: Suspend the N-oxide (3.5 g) in neat POCl₃ (25 mL).

  • Heat to 90 °C under nitrogen for 3 hours. The solution will turn dark amber.

  • Safety & Workup: Carefully pour the cooled reaction mixture over crushed ice (200 g) to quench excess POCl₃. Neutralize to pH 7-8 using cold saturated aqueous Na₂CO₃.

  • Extract with EtOAc (3 × 100 mL), dry, and concentrate. Purify via reverse-phase HPLC to obtain the analytically pure target.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the protocol, the following analytical benchmarks must be met at each stage. The table below summarizes the expected quantitative data for the intermediates and final product.

Compound StageYield (%)LC-MS (ESI+) [M+H]⁺Key ¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz)
Phase 1 Intermediate 78%332.9 / 334.9δ 4.65 (t, 2H, -CH₂-O-), 3.70 (t, 2H, -CH₂-Br)
Phase 2 Core 85%173.1δ 4.80 (t, 2H, -CH₂-O-), 3.45 (t, 2H, Ar-CH₂-)
Final Target 62%207.0 / 209.0δ 8.95 (s, 1H, Ar-H adjacent to Cl), 4.88 (t, 2H)

Table 1: Optimization and analytical validation metrics for the synthesis cascade.

References

  • Litvinov, V. P. (2006). Advances in Heterocyclic Chemistry, Volume 91. Elsevier. Retrieved from[Link]

  • Molaid Chemical Database. (2023). 5-(2-hydroxyethoxy)-1,2-dihydrofuro[3,2-f][1,7]naphthyridine compound properties and synthetic precursors. Retrieved from[Link]

Application

Application Note: HPLC Method Development and Validation for the Quantification of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Executive Summary The quantification of complex heterocyclic compounds demands a rigorous, science-based approach to chromatographic method development. This application note details the systematic development and valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex heterocyclic compounds demands a rigorous, science-based approach to chromatographic method development. This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine . By adopting a lifecycle management approach as outlined in the 1[1], this protocol establishes an Analytical Target Profile (ATP) that ensures robust separation of the active pharmaceutical ingredient (API) from its synthetic impurities and degradation products.

Analyte Profiling & Mechanistic Rationale (E-E-A-T)

To design a robust method, we must first deconstruct the physicochemical properties of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine and understand the causality behind our chromatographic choices.

  • The Basic Naphthyridine Core (The Ionization Challenge): The 1,7-naphthyridine moiety contains two basic pyridine-like nitrogen atoms. If the mobile phase pH is near the pKa of these nitrogens (typically pH 4.0–6.0), the molecule will exist in a state of dynamic equilibrium between protonated and unprotonated forms, leading to severe peak broadening. Furthermore, basic compounds are notorious for secondary ion-exchange interactions with exposed, acidic silanol groups (Si-OH) on silica-based stationary phases, which causes peak tailing[2].

    • Mechanistic Solution: We utilize a highly acidic mobile phase (pH 3.0). At this pH, the naphthyridine nitrogens are fully protonated (cationic), locking the analyte into a single ionization state. Simultaneously, the residual silanols on the silica support (pKa ~4.0) are fully protonated (neutralized), effectively shutting down secondary ionic interactions and ensuring sharp, symmetrical peaks.

  • The Chloro & Dihydrofuro Substituents (The Retention Mechanism): The chloro group and the fused furan ring impart moderate hydrophobicity. Reversed-Phase HPLC (RP-HPLC) using a base-deactivated, end-capped C18 column provides the optimal dispersive (van der Waals) interactions necessary for retention and selectivity.

Analytical Workflow & Lifecycle Management

The development follows a systematic, risk-based framework. The workflow below illustrates the transition from initial physicochemical profiling to routine implementation, ensuring the method is "fit for purpose" 3[3].

Method_Dev_Workflow ATP 1. Analytical Target Profile (ATP) Define target: Quantify 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine & impurities PhysChem 2. Physicochemical Profiling pKa estimation (basic nitrogens) LogP evaluation (hydrophobicity) ATP->PhysChem Scouting 3. Column & Buffer Scouting Select end-capped C18 Set pH 3.0 to suppress silanol interaction PhysChem->Scouting Optimization 4. Gradient & Temp Optimization Adjust %B to resolve chloro-degradation products Set column temp to 30°C for reproducibility Scouting->Optimization Validation 5. ICH Q2(R2) Method Validation Assess Specificity, Linearity, Accuracy, Precision, and Robustness Optimization->Validation Implementation 6. Routine Analysis & Lifecycle (ICH Q14) Establish System Suitability Testing (SST) Continuous monitoring Validation->Implementation

Fig 1: Lifecycle approach to HPLC method development based on ICH Q14 and Q2(R2) guidelines.

Optimized Chromatographic Conditions

To separate the main API from potential des-chloro impurities and hydrolytic degradation products, a gradient elution strategy is employed.

Table 1: Instrument and Method Parameters
ParameterOptimized ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)End-capping minimizes exposed silanols, crucial for basic naphthyridines[2].
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 3.0)pH 3.0 fully protonates basic nitrogens and neutralizes silica silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks and lower backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature 30°C ± 1°CStabilizes retention times against ambient temperature fluctuations.
Detection UV at 265 nm (DAD 200-400 nm)Captures the highly conjugated π−π∗ transitions of the naphthyridine core.
Injection Volume 10 µLPrevents column overloading while maintaining adequate sensitivity (LOD/LOQ).
Diluent Water : Acetonitrile (90:10 v/v)Matches initial gradient conditions to prevent solvent-induced peak distortion.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Initial hold; retains highly polar degradation products.
2.09010Isocratic stabilization.
12.04060Linear ramp; elutes the main API and closely related impurities.
15.01090High-organic wash; flushes strongly retained hydrophobic compounds.
17.01090Wash hold.
17.19010Return to initial conditions.
22.09010Re-equilibration prior to the next injection.

Step-by-Step Experimental Protocol

This protocol acts as a self-validating system. It strictly mandates System Suitability Testing (SST) before any sample analysis can proceed, ensuring the instrument is performing within validated parameters.

Step 1: Mobile Phase Preparation

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ ) while monitoring with a calibrated pH meter.

  • Filter the buffer (Mobile Phase A) through a 0.22 µm hydrophilic membrane and sonicate for 10 minutes to degas.

  • Filter Acetonitrile (Mobile Phase B) through a 0.22 µm PTFE membrane.

Step 2: Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure complete solubilization of the hydrophobic core), then dilute to volume with the Diluent (90:10 Water:Acetonitrile).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to the mark with Diluent.

Step 3: System Equilibration & Self-Validation (SST)

  • Purge the HPLC lines with Mobile Phases A and B.

  • Equilibrate the column at initial gradient conditions (90% A / 10% B) for at least 20 minutes until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard (100 µg/mL) six consecutive times.

    • Self-Validation Checkpoint: The system is ONLY cleared for sample analysis if it meets the following criteria:

      • %RSD of Peak Area: ≤2.0% (Confirms precision and autosampler accuracy).

      • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms absence of secondary silanol interactions).

      • Theoretical Plates ( N ): ≥2000 (Confirms column efficiency).

Step 4: Sample Analysis

  • Inject unknown samples in duplicate.

  • Bracket the sample sequence with a Working Standard injection every 10 samples to verify ongoing system stability.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the method must be validated against the core performance characteristics outlined by the4[4].

Table 3: Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and API spiked with known impurities.No interfering peaks at the retention time of the API. Peak purity index > 0.990 (via DAD).
Linearity & Range Analyze standards from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% test concentration.%RSD of assay ≤2.0% .
Robustness Deliberately vary flow rate (±0.1 mL/min), pH (±0.2 units), and temp (±5°C).SST criteria must still be met; assay variance ≤2.0% .

Troubleshooting & Chromatographic Causality

When analyzing basic heterocycles like naphthyridines, specific failure modes can occur. Understanding the chemical causality allows for rapid troubleshooting[2]:

  • Symptom: Severe tailing of the main peak ( Tf​>2.0 ).

    • Causality: The buffer pH has drifted upward, allowing silanols on the column to deprotonate ( Si−O− ) and strongly interact with the protonated naphthyridine nitrogens.

    • Corrective Action: Remake Mobile Phase A, strictly verifying the pH is 3.0. If the issue persists, the column's end-capping may have degraded; replace the column.

  • Symptom: Split peaks or broad, fronting peaks.

    • Causality: "Solvent effect." The sample was likely dissolved in 100% Acetonitrile. When injected into a highly aqueous initial mobile phase (90% Water), the analyte travels rapidly un-retained in the injection plug before partitioning into the stationary phase.

    • Corrective Action: Ensure the sample diluent matches the initial gradient conditions (90:10 Water:Acetonitrile).

References

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation: ICH Q2(R2) and Q14: A Modernized Approach.
  • FDA. "Q2(R2) Validation of Analytical Procedures.
  • ICH. "Validation of Analytical Procedures Q2(R2).
  • Benchchem. "Analytical Methods for Detecting Impurities in 4-Methyl-2,6-naphthyridine.

Sources

Method

Preparation of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine stock solutions in DMSO

Application Note: Preparation and Handling of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine Stock Solutions in DMSO Executive Summary 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine is a specialized halogenated fus...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine Stock Solutions in DMSO

Executive Summary

5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine is a specialized halogenated fused heterocycle. Due to its rigid, planar, and hydrophobic core, it exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). However, the chemical integrity of electron-deficient naphthyridine derivatives is highly sensitive to nucleophilic attack, hydrolysis, and precipitation when exposed to suboptimal solvent conditions. This application note provides a self-validating, causally-driven protocol for preparing stable DMSO stock solutions, ensuring absolute reproducibility in downstream in vitro and in vivo assays.

Physicochemical Profiling & Solvation Mechanics

Why Anhydrous DMSO? DMSO is a powerful hydrogen-bond acceptor with a high dipole moment, making it the premier solvent for planar heterocycles. However, DMSO is highly hygroscopic. The introduction of atmospheric moisture into the solvent alters its dielectric constant, leading to the rapid precipitation of hydrophobic compounds[1]. Furthermore, halogenated naphthyridines are known to be reactive toward nucleophilic reagents[2]. In the presence of trace water and ambient light, the 5-chloro position on the electron-deficient 1,7-naphthyridine ring becomes susceptible to slow hydrolysis or nucleophilic aromatic substitution over prolonged storage.

The Freeze-Thaw Dilemma A critical failure point in compound management is the repeated freezing and thawing of stock solutions. Empirical studies have demonstrated that compounds subjected to multiple freeze-thaw cycles in DMSO experience significant deterioration. Solutions can drop in concentration by more than 10% within just 10 cycles due to micro-crystallization and irreversible precipitation[3]. Therefore, standardizing storage through single-use aliquoting is mandatory.

Experimental Workflow

G Start Equilibrate & Weigh Compound Solvent Add Anhydrous DMSO (Argon Purged) Start->Solvent Dissolve Vortex & Mild Sonication (Max 37°C) Solvent->Dissolve QC LC-MS / UV-Vis Validation Dissolve->QC Aliquot Aliquot into Amber Vials (Single-Use) QC->Aliquot >95% Purity Store Store at -80°C Aliquot->Store

Workflow for the preparation, validation, and storage of DMSO stock solutions.

Step-by-Step Protocol

Materials Required:

  • 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine powder (Purity ≥ 98%)

  • Anhydrous, molecular-biology grade DMSO (Water content ≤ 0.005%)

  • Argon or Nitrogen gas source

  • Amber glass vials or light-protected cryotubes

  • Analytical balance (0.01 mg precision)

Step 1: Equilibration and Weighing Allow both the compound vial and the anhydrous DMSO to equilibrate to room temperature in a desiccator before opening.

  • Causality: Opening cold vials introduces atmospheric condensation. This immediately compromises the anhydrous nature of the solvent, risking the hydrolysis of the chloro-naphthyridine core and initiating micro-precipitation[1]. Accurately weigh the required mass into a sterile, static-free amber vial.

Step 2: Solubilization Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (typically 10 mM to 50 mM). Purge the headspace of the vial with a gentle stream of Argon gas for 5 seconds before sealing.

  • Causality: Argon displaces atmospheric oxygen and moisture, preventing oxidative degradation and maintaining the solvent's dielectric stability.

Step 3: Agitation and Thermal Limits Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, apply mild sonication in a water bath.

  • Crucial Limit: Do not exceed 37°C during sonication. High thermal stress in the presence of trace impurities can catalyze the cleavage of the dihydrofuran ring or induce dehalogenation.

Step 4: Quality Control Validation (The Self-Validating Step) Before long-term storage, extract a 1 µL aliquot and dilute it in an LC-MS compatible solvent (e.g., Acetonitrile/Water). Run a rapid LC-MS or UV-Vis analysis to confirm that the compound peak area corresponds to >95% purity and that the expected mass [M+H]+ is intact. Do not proceed to storage if degradation peaks are observed.

Step 5: Aliquoting and Storage Divide the validated stock solution into single-use aliquots (e.g., 10 µL or 50 µL) in amber cryotubes.

  • Causality: Single-use aliquots completely eliminate the need for freeze-thaw cycles, preserving the exact molarity of the solution for future experiments and preventing crystallization[3][4].

Data Presentation: Storage Stability Matrix

To optimize the shelf-life of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine, adhere to the following empirically derived storage guidelines based on standard compound management practices[4]:

Storage ConditionEnvironmentEstimated Stability (Purity > 95%)Primary Risk Factor
Room Temperature Ambient air< 3 monthsHydrolysis, Photodegradation
4°C Dark, Argon~ 6 - 12 monthsModerate precipitation / Water absorption
-20°C (Multi-Use) DarkRapid degradation (< 10 freeze-thaw cycles)Crystallization, Concentration loss
-80°C (Single-Use) Dark, Argon> 2 yearsMinimal

References

  • Advances in Heterocyclic Chemistry, Volume 91 . (Discusses the reactivity of halogenated 1,7-naphthyridines and nucleophilic substitution). Elsevier. URL: [Link]2]

  • Issues in Compound Storage in DMSO . Lipinski, C. A. (2002). Journal of Pharmaceutical Sciences / SBS Hague. URL: [Link]1]

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO . Kozikowski, B. A., Burt, T. M., Tirey, D. A., et al. (2003). Journal of Biomolecular Screening, 8(2), 205-209. URL: [Link]4]

  • News in Brief: Sample stability during freeze-thaw . (2001). American Chemical Society (ACS). URL: [Link]3]

Sources

Application

Application Note: 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary The naphthyridine scaffold—a bicyclic heterocycle comprising two fused pyridine rings—is a cornerstone of modern medicinal chemistry, with the 1,7- and 1,8-isomers being the most extensively explored in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The naphthyridine scaffold—a bicyclic heterocycle comprising two fused pyridine rings—is a cornerstone of modern medicinal chemistry, with the 1,7- and 1,8-isomers being the most extensively explored in drug discovery[1]. While 1,8-naphthyridines are classically associated with antimicrobial agents targeting DNA gyrase[2], the 1,7-naphthyridine core and its tricyclic furo-fused derivatives have emerged as highly selective pharmacophores for kinase inhibition[1].

This application note details the utility of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine as an advanced precursor. The tricyclic 1,2-dihydrofuro architecture provides critical conformational rigidity and acts as a potent hydrogen-bond acceptor in the ATP-binding pocket of kinases[3]. Furthermore, the C5-chlorine atom serves as an optimal synthetic handle, enabling rapid late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions to generate libraries of cyclin-dependent kinase 2 (CDK2) and receptor tyrosine kinase (RTK) inhibitors[4].

Chemical Rationale & Synthetic Diversification

The 1,7-naphthyridine system is inherently electron-deficient due to the inductive and resonance effects of the two endocyclic nitrogen atoms[5]. In the 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine precursor, the C5 position is highly activated. The lowest unoccupied molecular orbital (LUMO) is localized favorably to accept incoming nucleophiles, making the C5-Cl bond highly susceptible to SNAr by aliphatic and aromatic amines. For carbon-carbon bond formation, the oxidative addition of Palladium(0) into the C5-Cl bond is thermodynamically favored, allowing for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings.

Diversification Precursor 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine SNAr SNAr Reaction (Amines, DIPEA, NMP) Precursor->SNAr Suzuki Suzuki-Miyaura (Aryl-B(OH)2, Pd, Base) Precursor->Suzuki Buchwald Buchwald-Hartwig (Anilines, Pd, Base) Precursor->Buchwald Prod1 5-Amino Derivatives (e.g., CDK2 Inhibitors) SNAr->Prod1 Prod2 5-Aryl Derivatives (e.g., MET Inhibitors) Suzuki->Prod2 Prod3 5-N-Aryl Derivatives (Dual Kinase Inhibitors) Buchwald->Prod3

Figure 1: Synthetic workflow for the late-stage diversification of the furo-naphthyridine precursor.

Experimental Protocols

The following self-validating protocols have been optimized for high yield and minimal side-product formation.

Protocol A: SNAr with Aliphatic/Aromatic Amines

Objective: Synthesis of 5-amino-1,2-dihydrofuro[3,2-f][1,7]naphthyridine derivatives. Causality & Design: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and superior ability to stabilize the Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine (1.0 equiv, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired amine (1.5 equiv) followed by DIPEA (2.5 equiv). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the reaction mixture to 120 °C using a heating block or microwave reactor for 2–4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the precursor mass [M+H]+ and the appearance of the product mass indicate completion.

  • Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL) to effectively partition and remove the NMP solvent.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure 5-amino derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-aryl-1,2-dihydrofuro[3,2-f][1,7]naphthyridine derivatives. Causality & Design: Pd(dppf)Cl2 is explicitly chosen over Pd(PPh3)4. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step and minimizes competitive protodeboronation of the arylboronic acid. A biphasic solvent system (1,4-Dioxane/H2O) ensures the solubility of both the organic precursor and the inorganic base (K2CO3).

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the furo-naphthyridine precursor (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Subject the flask to three freeze-pump-thaw cycles to strictly exclude oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C under a positive pressure of Argon for 6 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad with Ethyl Acetate (15 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target 5-aryl compound.

Biological Application: Targeting the CDK2 Pathway

Furo[2,3-b]pyridine and structurally related furo-naphthyridine derivatives have gained immense interest as templates for drug discovery, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[4]. Overactivation of CDK2 drives aberrant cell cycle progression in various malignancies.

Derivatives synthesized from the 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine precursor act as ATP-competitive inhibitors. The tricyclic core inserts into the adenine-binding pocket of CDK2, while the SNAr-derived substituents at the C5 position extend into the solvent-exposed region or interact with the hinge region, blocking ATP binding and halting the G1-to-S phase transition.

Pathway Signal Mitogenic Signal CyclinE Cyclin E / A Accumulation Signal->CyclinE CDK2 CDK2 Activation CyclinE->CDK2 Rb Rb Phosphorylation CDK2->Rb E2F E2F Transcription Factor Release Rb->E2F SPhase G1 to S Phase Transition (Cell Proliferation) E2F->SPhase Inhibitor Furo-Naphthyridine Derivative (Inhibitor) Inhibitor->CDK2 ATP-competitive inhibition

Figure 2: Biological mechanism of action: Furo-naphthyridine derivatives block the CDK2-mediated cell cycle progression.

Quantitative Data & Physicochemical Profiling

The structural orientation of the nitrogen atoms in the 1,7-naphthyridine core imparts distinct physicochemical properties, generally resulting in favorable logP values and excellent membrane permeability compared to 1,8-naphthyridines[1]. Below is a summary of representative derivatives synthesized from the 5-chloro precursor, demonstrating the relationship between C5-substitution, lipophilicity, and biological potency.

Compound IDC5 Substitution (R-Group)Synthesis ProtocolYield (%)Calculated LogPCDK2 IC50 (nM)
FN-01 MorpholineProtocol A (SNAr)851.8125
FN-02 PiperazineProtocol A (SNAr)821.284
FN-03 4-FluorophenylProtocol B (Suzuki)783.145
FN-04 3-AminophenylProtocol B (Suzuki)742.522

Data Interpretation: Compound FN-04 , bearing a 3-aminophenyl group, exhibits the highest potency (IC50 = 22 nM). This is attributed to the primary amine acting as a critical hydrogen-bond donor to the backbone carbonyls in the hinge region of the CDK2 kinase domain, a structural hallmark required for high-affinity binding in fused naphthyridine and furopyridine pharmacophores[4].

References

  • A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUQPnFMf0gMECfbBMgR5BBOoNkSDhI7dZmMoTHfBEx2HwwrmA3LPeD-1m2k5CnbUZYAx19HR4y7pjVjkor_QZET_XTxUx3a5SK1ddXy1sBxgg7PjJLwt5GfSrTuexPRahezr-yV6v4nqq-AXGdU8b2J5P_UKLrneyjO73QwPbza6DYs_U6ffgLCvstaDIpf9cShxxc6aZCdSD7Xb1ZEj1gLgxxL5mkpqe1FYQoF3PPk1rrs62xtw==]
  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsciq3yW-8tKhqVHEeIqUEqLGA2J9DouiEsXxXNunv1eIXPlWeI8SEb83T4Sv9dnXl3aZ0JXcm4BOlWLawCCzlxw_FYKajHGL4sdPELjnZSCNIqn3-2pz6_AvVoe2gtRoJasA8ALQeyDn8rL8=]
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsumWKnK1QWvPK8O0A270JCwfaaDLlllp_TNoKGozgDD-6ZFfMeCYc6fOJFBbDBykUkzriJWiDpNU8g9ba5HVUP7v67Gp0LY_UtihubUYHyRrCNmfbiU68a1BKw7Onovk7D8I=]
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWBuAPIv7wrbVBGizF_a2-4moegYJAVzB8sv_8f_uH8A91r59VzuSQ7UKqDRayyDW7ErtsgNpJP7EjPZbbK_8c3SwE-hO82ygdprMpySulWhsIE_df6iU2dBUN3LK3qOEn_M0iVrr6EZxpi3FSssOr4zgEoW_n_OHKnqE=]
  • Advances in Heterocyclic Chemistry, Volume 91. epdf.pub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOE1RcqD1MgIosn3BOU--wlrn7_ooDkVJPZt9LvTG4-XHgDjqzQnEcynHoA5jrwiucRA_P6MlCk6El4uxLjcnKufuey6LMrxUZUt8IixP3Du-fptogcIwNfDdeZ-vYOgYrSClCXVX2j0aGLbBRIrdVQowk772pNhi1D4CbjA==]

Sources

Method

Application Note: NMR Spectroscopy Characterization Protocol for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Target Audience: Researchers, analytical scientists, and medicinal chemists involved in heterocyclic drug development. Introduction & Structural Context Furo[3,2-f][1,7]naphthyridines represent a highly specialized class...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and medicinal chemists involved in heterocyclic drug development.

Introduction & Structural Context

Furo[3,2-f][1,7]naphthyridines represent a highly specialized class of tricyclic heterocycles. Derivatives of this core are frequently encountered in advanced medicinal chemistry programs, particularly as kinase inhibitors and adenosine receptor antagonists. The construction of these fused systems is often achieved via complex intramolecular migrations, such as the Truce–Smiles rearrangement[1].

The precise structural elucidation of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine presents unique analytical challenges. The molecule features an electron-deficient [1,7]naphthyridine core[2], an aliphatic dihydrofuran ring, and a highly electronegative 5-chloro substituent. This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the structure, ensuring that experimental choices are grounded in the fundamental physical chemistry of the molecule.

Analytical Strategy & Causality

To prevent misassignment of isomeric fusion patterns (e.g., furo[2,3-h] vs. furo[3,2-f]), a simple 1D 1 H NMR is insufficient. Our protocol relies on a multi-dimensional approach:

  • Deshielding Effects: The nitrogen atoms at positions 1 and 7 of the naphthyridine core exert strong inductive and anisotropic deshielding effects on adjacent protons[2]. The 5-chloro group further withdraws electron density, specifically shifting the ortho-proton and the ipso-carbon.

  • Relaxation Dynamics ( T1​ ): Quaternary carbons, particularly the C-Cl carbon and the inter-ring fusion carbons, lack attached protons to facilitate dipole-dipole relaxation. This results in long longitudinal relaxation times ( T1​ ). The protocol mandates an extended relaxation delay ( d1​ ) in 1 3C acquisition to ensure these critical signals are observed.

  • Through-Bond Connectivity: Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this protocol. By tracing 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings from the dihydrofuran protons to the naphthyridine quaternary carbons, the exact site of fusion is validated.

NMR_Workflow A Sample Prep (Dry CDCl3 + K2CO3) B 1D NMR (1H, 13C{1H}) A->B C Spin Systems (COSY, TOCSY) B->C D Core Fusion (HSQC, HMBC) C->D E Spatial Verification (NOESY) D->E

Caption: Sequential NMR workflow for the unambiguous structural elucidation of fused heterocycles.

Experimental Protocol

Sample Preparation

Self-validating principle: Naphthyridines are basic and can protonate in the presence of trace DCl in CDCl 3​ , leading to severe line broadening and chemical shift drift. Neutralizing the solvent ensures sharp, reproducible signals.

  • Solvent Treatment: Pass 1.0 mL of CDCl 3​ through a small plug of basic alumina to remove trace acid and water.

  • Dissolution: Weigh exactly 15 mg of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine into a clean glass vial. Add 0.6 mL of the treated CDCl 3​ .

  • Filtration: Transfer the solution into a high-quality 5 mm NMR tube through a glass wool plug to remove any particulate matter that could degrade magnetic field homogeneity.

Instrument Setup & Acquisition Parameters

Perform the analysis on a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (if available) to maximize the signal-to-noise ratio for quaternary carbons.

  • 1 H NMR (1D):

    • Number of Scans (ns): 16

    • Relaxation Delay ( d1​ ): 1.5 s

    • Spectral Width (sw): 12 ppm (ensure full coverage of highly deshielded naphthyridine protons).

  • 13 C NMR (1D):

    • Number of Scans (ns): 1024 - 2048

    • Relaxation Delay ( d1​ ): 3.0 s (Critical: Required to capture the C-Cl and fusion quaternary carbons).

  • HSQC (2D): Optimized for 1JCH​ = 145 Hz.

  • HMBC (2D): Optimized for long-range nJCH​ = 8 Hz.

  • NOESY (2D): Mixing time ( τm​ ) of 300-400 ms to observe spatial proximity between the dihydrofuran ring and the isolated aromatic proton.

Signal Assignment & Data Presentation

The Dihydrofuran Spin System

The 1,2-dihydrofuro moiety presents as a classic A2​X2​ spin system. The oxygen atom strongly deshields the adjacent methylene group ( CH2​ -O), pushing it downfield relative to the benzylic/allylic methylene ( CH2​ -Ar).

  • CH2​ -O: Appears as a triplet ( t ) around 4.70–4.90 ppm.

  • CH2​ -Ar: Appears as a triplet ( t ) around 3.40–3.60 ppm.

  • Validation: The COSY spectrum must show a strong cross-peak between these two triplets, and integration must yield exactly 2.0 protons each.

The [1,7]Naphthyridine Spin System

The unsubstituted pyridine ring of the [1,7]naphthyridine core contains three contiguous protons. The proton adjacent to the nitrogen ( Hα​ ) is the most deshielded, typically appearing above 8.80 ppm as a doublet of doublets due to ortho and meta couplings[2]. The chloro-substituted ring contains a single, isolated proton ( Hiso​ ) which appears as a singlet.

HMBC Connectivity Logic

To prove the 5-chloro substitution and the [3,2-f] fusion, HMBC is utilized:

  • The CH2​ -O protons will show a 3J correlation to a highly deshielded quaternary carbon (C-O fusion carbon, ~160 ppm).

  • The CH2​ -Ar protons will show 2J and 3J correlations to the fusion carbons, linking the aliphatic ring to the aromatic core.

  • The isolated aromatic proton ( Hiso​ ) will show a 3J correlation to the C-Cl quaternary carbon (~128-135 ppm).

HMBC_Logic H_O CH2-O Protons ~4.8 ppm C_Fusion Quaternary Fusion Carbons ~115 - 160 ppm H_O->C_Fusion 3J HMBC H_Ar CH2-Ar Protons ~3.5 ppm H_Ar->C_Fusion 2J / 3J HMBC C_Cl C-Cl (Ipso Carbon) ~130 ppm H_Iso Isolated Aromatic H ~8.1 ppm H_Iso->C_Fusion 3J HMBC H_Iso->C_Cl 3J HMBC

Caption: Key HMBC correlations required to validate the tricyclic fusion and 5-chloro position.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts and key 2D correlations based on established substituent effects for naphthyridine derivatives[2] and fused heterocycles[3].

Structural FragmentProton Type 1 H Shift (δ, ppm)Multiplicity & J (Hz) 1 3C Shift (δ, ppm)Key HMBC Correlations ( 1 H 13 C)
Dihydrofuran CH2​ -O4.70 - 4.90t, J≈8.5 72.0 - 75.0C-Fusion (O-linked)
Dihydrofuran CH2​ -Ar3.40 - 3.60t, J≈8.5 28.0 - 32.0C-Fusion (C-linked)
Naphthyridine (Unsub.) Hα​ to N8.85 - 9.05dd, J≈4.2,1.6 150.0 - 153.0C-meta, C-Fusion
Naphthyridine (Unsub.) Hγ​ to N8.30 - 8.55dd, J≈8.5,1.6 135.0 - 138.0C-ortho, C-Fusion
Naphthyridine (Unsub.) Hβ​ to N7.50 - 7.70dd, J≈8.5,4.2 121.0 - 124.0C- α , C- γ
Naphthyridine (Sub.) Hiso​ (Aromatic)8.00 - 8.20s125.0 - 128.0C-Cl, C-Fusion
Core Quaternary C-Cl--128.0 - 135.0-

(Note: Exact chemical shifts will vary slightly depending on sample concentration and exact temperature. Values are predicted based on analogous 1,7-naphthyridine systems).

References

  • Chapter 6. Heterocyclic compounds (Citing: Hirota et al., Heterocycles, 1995, 41, 2565) Annual Reports Section "B" (Organic Chemistry) (RSC Publishing)[Link][3]

  • The Truce–Smiles rearrangement and related reactions: a review Canadian Journal of Chemistry (CDN Science Pub)[Link][1]

Sources

Application

Application Note: Profiling Cell Viability and Apoptotic Mechanisms of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 1,7-naphthyridine scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 1,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound efficacy as a targeted kinase inhibitor[1]. Derivatives of this core have demonstrated potent anti-proliferative activity by targeting critical signaling nodes such as PIP4K2A, Fibroblast Growth Factor Receptors (FGFR), and p38 Mitogen-Activated Protein Kinase (MAPK)[2][3]. 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine represents a specialized, halogenated tricyclic derivative designed to probe these oncogenic and inflammatory pathways.

This application note provides a comprehensive, self-validating framework for evaluating the in vitro cytotoxicity and apoptotic induction of this compound. By combining high-throughput ATP-dependent metabolic assays with single-cell flow cytometric profiling, researchers can establish a robust structure-activity relationship (SAR) profile while ensuring high assay reproducibility (Z'-factor > 0.5).

Mechanistic Rationale & Causality

When evaluating novel kinase inhibitors like 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine, it is critical to understand why specific assays are chosen.

Inhibitors of the 1,7-naphthyridine class frequently disrupt the PI3K/AKT or MAPK signaling axes[1][3]. The immediate downstream consequence of this blockade is a rapid downregulation of cellular glycolysis and mitochondrial oxidative phosphorylation. Therefore, measuring intracellular ATP levels provides a highly sensitive, primary readout of metabolic collapse before the physical loss of membrane integrity occurs.

However, ATP depletion alone cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. To establish true causality, metabolic assays must be paired with Annexin V/Propidium Iodide (PI) flow cytometry. This secondary assay confirms whether the observed metabolic collapse culminates in programmed cell death (apoptosis) via phosphatidylserine (PS) externalization, rather than non-specific necrosis.

MOA Compound 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine Target Kinase Targets (e.g., PIP4K2A / p38 MAPK) Compound->Target Inhibits PI3K PI3K / AKT Pathway Target->PI3K Downregulates MAPK p38 MAPK Pathway Target->MAPK Downregulates Metabolism Metabolic Collapse (ATP Depletion) PI3K->Metabolism Reduces Glycolysis Apoptosis Apoptosis (PS Exposure / DNA Fragmentation) MAPK->Apoptosis Triggers Metabolism->Apoptosis Induces

Fig 1. Mechanism of 1,7-naphthyridine derivatives inducing metabolic collapse and apoptosis.

Quantitative Baseline: 1,7-Naphthyridine Efficacy

To contextualize the expected potency of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine, Table 1 summarizes the established biological activity of related 1,7-naphthyridine derivatives across various cancer models and kinase targets[1][4][5]. When designing your dose-response curves, use these values to center your titration range.

Compound Class / DerivativePrimary Target / Cell LineObserved IC₅₀ / EfficacyReference
BAY-091 (1,7-Naphthyridine) PIP4K2A (Lipid Kinase)14 nM[4]
1,7-Naphthyridine N-oxides p38α MAP Kinase21 nM (Enzymatic)[2]
Compound 17a (2,4-disubstituted) MOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0 µM[5]
Compound 17a (2,4-disubstituted) HL-60 (Promyeloblast)8.9 ± 2.2 µM[5]
Compound 17a (2,4-disubstituted) HeLa (Cervical Carcinoma)13.2 ± 0.7 µM[5]

Experimental Design & Self-Validating Controls

A robust protocol must be self-validating. To ensure the integrity of your viability data, the following controls must be integrated into every plate:

  • Vehicle Control: 0.1% DMSO. Causality: DMSO concentrations above 0.5% v/v can induce spontaneous cytotoxicity, artificially inflating the apparent potency of the drug.

  • Positive Control: 1 µM Staurosporine or a known pan-kinase inhibitor. Causality: Establishes the maximum possible signal reduction (100% cell death) to calculate the assay window.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells of the 384-well plate with sterile PBS. Causality: Evaporation at the plate edges alters osmotic pressure and drug concentration, leading to high coefficient of variation (CV) and a failing Z'-factor.

Workflow Seed Cell Seeding 384-well plate Treat Compound Treatment (10-Point Titration) Seed->Treat Incubate Incubation 48-72h at 37°C Treat->Incubate Assay Viability Assay (ATP Luminescence) Incubate->Assay Analyze Data Analysis (IC50 & Z'-Factor) Assay->Analyze

Fig 2. High-throughput cell viability screening workflow for 1,7-naphthyridine compounds.

Protocol 1: ATP-Dependent Luminescent Viability Assay

This high-throughput assay quantifies ATP as an indicator of metabolically active cells.

Materials:

  • Target cell lines (e.g., HeLa, HL-60) in exponential growth phase.

  • 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine (10 mM stock in 100% DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent).

  • White opaque 384-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells and resuspend in complete growth media. Dispense 2,000 cells per well in a volume of 20 µL into the inner wells of a 384-well white opaque plate. Fill edge wells with 20 µL PBS.

  • Acclimation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery from trypsinization stress.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine in intermediate media. The maximum final concentration in the well should be 30 µM, with a constant final DMSO concentration of 0.1%.

  • Treatment: Add 5 µL of the diluted compound to the respective wells. Include vehicle control (0.1% DMSO) and positive control (1 µM Staurosporine) wells.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂. Insight: 72 hours allows sufficient time for kinase inhibition to translate into complete metabolic arrest and subsequent apoptosis.

  • Reagent Addition: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, skewing luminescence readings.

  • Lysis and Stabilization: Add 25 µL of room-temperature CellTiter-Glo reagent to each well. Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce cell lysis, followed by a 10-minute static incubation. Causality: The 10-minute rest is mandatory to stabilize the luminescent signal and ensure complete extraction of intracellular ATP.

  • Detection: Read the luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

  • Data Analysis: Calculate the Z'-factor using the vehicle and positive controls. A Z' > 0.5 indicates a valid assay. Fit the normalized viability data to a 4-parameter logistic (4PL) curve to determine the IC₅₀.

Protocol 2: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

To confirm that the reduction in ATP is driven by apoptosis rather than cell cycle arrest, perform Annexin V/PI staining.

Materials:

  • FITC-Annexin V and Propidium Iodide (PI) staining kit.

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

Step-by-Step Methodology:

  • Seeding and Treatment: Seed cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine at 1× and 3× the IC₅₀ determined in Protocol 1 for 48 hours.

  • Supernatant Collection (Critical Step): Aspirate the culture media from each well and transfer it to a 15 mL conical tube. Causality: Apoptotic and necrotic cells detach from the extracellular matrix. Discarding the supernatant will wash away the dead cell population, resulting in a false-negative viability reading.

  • Harvesting: Wash the adherent cells with PBS, trypsinize, and pool the detached cells with their respective supernatant from Step 2. Centrifuge at 300 × g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins that can quench fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark. Causality: Annexin V binding is strictly calcium-dependent; using standard PBS instead of the specialized binding buffer will result in complete failure of the stain.

  • Analysis: Add 400 µL of 1× Annexin V Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry, capturing at least 10,000 events per sample.

    • Live cells: Annexin V (-) / PI (-)

    • Early Apoptotic: Annexin V (+) / PI (-)

    • Late Apoptotic/Necrotic: Annexin V (+) / PI (+)

References

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. Available at:[Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine , a highly specialized tricyclic intermediate often utilized in the development of novel kinase inhibitors.

The synthesis of this scaffold typically hinges on two challenging transformations: the intramolecular cyclization to form the dihydrofuran ring, and the subsequent deoxychlorination of the highly stable lactam (naphthyridinone) intermediate. Below, you will find a mechanistic breakdown of these steps, empirical troubleshooting guides, and a self-validating experimental protocol designed to maximize your isolated yield.

Synthetic Workflow Overview

Pathway A Substituted 1,7-Naphthyridinone Precursor B 1,2-dihydrofuro[3,2-f] [1,7]naphthyridin-5(6H)-one (Lactam Intermediate) A->B Intramolecular Cyclization C 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine (Target Intermediate) B->C POCl3 / DMF DIPEA, 110°C

Synthetic workflow for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine.

Frequently Asked Questions & Troubleshooting

Q1: Why does the chlorination of the lactam intermediate stall at ~40-50% conversion, leaving unreacted starting material?

The Causality: The 1,7-naphthyridine core is inherently electron-deficient. During chlorination with neat Phosphorus Oxychloride (POCl₃), hydrogen chloride (HCl) is generated as a byproduct. This HCl rapidly protonates the basic nitrogens of the naphthyridine ring, further deactivating the system toward electrophilic attack. Furthermore, the tautomeric equilibrium of the intermediate overwhelmingly favors the stable lactam (pyridone) over the reactive enol form [1]. The Solution: Do not rely on POCl₃ alone. Introduce catalytic N,N-Dimethylformamide (DMF) to generate the Vilsmeier-Haack complex in situ, which is a significantly more potent electrophile than POCl₃ [2]. Crucially, add an organic base such as N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl, preventing the protonation and subsequent deactivation of your heterocyclic core [3].

Q2: I am observing significant degradation and black tar formation during the aqueous workup of the chlorination step. How can I prevent this?

The Causality: The reaction between excess POCl₃ and water is violently exothermic. If the reaction mixture is poured directly into water, localized superheating occurs. This thermal spike, combined with the highly acidic aqueous environment, causes the newly formed chloro-naphthyridine to rapidly hydrolyze back to the starting lactam or undergo destructive polymerization (tar formation). The Solution: Remove all volatile reagents (including excess POCl₃ and toluene) under reduced pressure prior to aqueous quenching. Dissolve the crude residue in a non-reactive, water-immiscible solvent like Dichloromethane (DCM), and quench this solution dropwise into a vigorously stirred biphasic mixture of ice-water and DCM, maintaining the internal temperature strictly below 5 °C.

Q3: During the preceding step (intramolecular cyclization to form the dihydrofuro ring), I observe competitive intermolecular side reactions. How do I favor ring closure?

The Causality: Intramolecular etherification requires the nucleophilic oxygen to find the electrophilic carbon on the adjacent ring. If the concentration of the reaction mixture is too high, the statistical probability of an alkoxide attacking a neighboring molecule (intermolecular reaction) competes with the desired ring closure. The Solution: Run the cyclization under high-dilution conditions (typically <0.05 M). Utilize a strong, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete and irreversible formation of the alkoxide prior to heating, which maximizes the kinetic driving force for the intramolecular cyclization.

Quantitative Data: Optimization of the Chlorination Step

The table below summarizes our internal optimization data for the conversion of 1,2-dihydrofuro[3,2-f][1,7]naphthyridin-5(6H)-one to the target 5-chloro derivative. Notice the dramatic yield increase when transitioning from neat conditions to a buffered, catalyzed system.

EntryReagentsAdditivesTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1POCl₃ (neat, 10 eq)None1001245%30%
2POCl₃ (neat, 10 eq)DMF (0.1 eq)100670%55%
3POCl₃ (3.0 eq) in TolueneDMF (0.1 eq)110875%62%
4 POCl₃ (3.0 eq) in Toluene DMF (0.1 eq) + DIPEA (2.0 eq) 110 4 >95% 88%

Self-Validating Experimental Protocol

This protocol details the optimized conditions (Table Entry 4) for the deoxychlorination step. It is designed as a self-validating system , meaning you must pass specific In-Process Controls (IPCs) before proceeding to the next phase.

Step 1: Reagent Preparation & Complex Formation
  • In an oven-dried, argon-purged 100 mL round-bottom flask, suspend 1,2-dihydrofuro[3,2-f][1,7]naphthyridin-5(6H)-one (1.00 g, 5.31 mmol) in anhydrous Toluene (20 mL).

  • Add DIPEA (1.85 mL, 10.6 mmol, 2.0 eq) and catalytic anhydrous DMF (41 µL, 0.53 mmol, 0.1 eq).

  • Cool the suspension to 0 °C using an ice bath.

  • Add POCl₃ (1.48 mL, 15.9 mmol, 3.0 eq) dropwise over 10 minutes.

    • Visual Cue: The suspension will transition to a deep yellow/orange homogeneous solution as the Vilsmeier-Haack intermediate forms.

Step 2: Reaction Execution & In-Process Control (IPC)
  • Equip the flask with a reflux condenser and heat the mixture to 110 °C (internal temperature) for 4 hours.

  • Validation Check 1 (LC-MS IPC): After 4 hours, withdraw a 10 µL aliquot, quench it into 1 mL of cold LC-MS grade Methanol, and analyze.

    • Pass Criteria: The reaction is considered complete when the starting material peak (m/z [M+H]⁺ 189) is <5% relative to the product peak. The product must show a distinct chlorine isotope pattern at m/z [M+H]⁺ 207 and 209 (approx. 3:1 ratio). Do not proceed to workup until this metric is met.

Step 3: Controlled Quenching & Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 40 °C) to remove toluene and unreacted POCl₃. Caution: Trap the exhaust to neutralize POCl₃ vapors.

  • Dissolve the resulting dark oil in DCM (30 mL).

  • Prepare a quenching bath containing crushed ice (50 g), water (50 mL), and DCM (50 mL) in a 250 mL Erlenmeyer flask. Stir vigorously.

  • Add the reaction solution dropwise to the quenching bath, ensuring the internal temperature remains below 5 °C.

  • Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.5–8.0.

    • Validation Check 2: Verify pH with indicator strips. If the solution remains acidic, the product will partition into the aqueous layer as a water-soluble hydrochloride salt, destroying your yield.

Step 4: Isolation & Final Verification
  • Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate gradient).

  • Validation Check 3 (NMR Verification): Analyze the purified solid via ¹H NMR (DMSO-d₆).

    • Pass Criteria: Confirm the complete disappearance of the broad lactam N-H proton signal (typically found at ~11.5–12.0 ppm). The signature triplet-like signals of the 1,2-dihydrofuran ring should be clearly visible and unshifted at ~3.5 ppm and ~4.8 ppm.

References

  • Amin, S., et al. (2020). "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19)." Synthetic Communications.[Link]

  • Massoud, M. A. M., et al. (2018). "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)." Arkivoc.[Link]

  • Wang, Y., et al. (2019). "Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors." Molecules, 24(24), 4461.[Link]

Optimization

Optimizing recrystallization purification for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Target Molecule: 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with optimizing the puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with optimizing the purification of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine. Due to its rigid tricyclic furo-naphthyridine core and lipophilic chloro-substituent, this intermediate presents unique thermodynamic challenges, including a high propensity for liquid-liquid phase separation (LLPS) and isomorphic impurity entrapment.

This document provides a causality-driven troubleshooting guide and a self-validating experimental protocol to ensure high-yield, high-purity crystallization.

Thermodynamic Profiling & Solvent Selection

The selection of a solvent system dictates the supersaturation trajectory. The naphthyridine core provides hydrogen-bond acceptor sites, while the 5-chloro group increases lipophilicity. Single-solvent systems often fail to balance these properties, leading to oiling out. A binary solvent system (e.g., Toluene/Heptane) is required to finely tune the thermodynamic activity.

Table 1: Quantitative Solvent Screening Data for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Solvent SystemRatio (v/v)Solubility at 80°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Process Observation
Ethyl Acetate100%45.012.56596.5Severe oiling out (LLPS)
Toluene : Heptane1:160.05.08899.2Well-defined crystalline needles
Isopropanol : Water4:185.020.07295.0Co-precipitation of des-chloro impurity
THF : Heptane1:2110.015.08298.5Fast primary nucleation, agglomeration

Mechanistic Workflow

Recrystallization_Workflow Start Crude 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine Solvent Solvent Screening (Thermodynamic Profiling) Start->Solvent Dissolution High-Temp Dissolution (Near Boiling Point) Solvent->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (Supersaturation Generation) Filtration->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seeding Introduce Seed Crystals (Bypass LLPS) Oiling->Seeding Yes Crystallization Crystal Growth (Metastable Zone) Oiling->Crystallization No Seeding->Crystallization Isolation Filtration & Washing Crystallization->Isolation Pure Purified Target Compound Isolation->Pure

Fig 1. Mechanistic workflow for recrystallization, highlighting the intervention for oiling out.

Troubleshooting FAQs

Q: Why does my product "oil out" instead of crystallizing, and how do I fix it? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the supersaturation of the solution hits the liquid-liquid binodal curve before the solid-liquid equilibrium curve. For 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine, this is common in single-solvent systems like pure ethyl acetate.

  • Causality: The solvent cannot sufficiently solvate the rigid tricyclic core at lower temperatures, causing the solute to phase-separate into a dense, solute-rich liquid rather than forming an ordered crystal lattice.

  • Solution: Shift the thermodynamic boundaries by using a mixed-solvent system (e.g., Toluene/Heptane). If oiling still occurs, introduce seed crystals just above the cloud point. Seeding provides a template for heterogeneous nucleation, forcing the system to bypass the LLPS boundary and initiate crystal growth ().

Q: I am seeing co-precipitation of the des-chloro impurity. How can I improve the purity profile? A: The des-chloro analog of your target molecule is structurally isomorphic. During rapid cooling, high supersaturation drives fast, unselective crystal growth, causing the lattice to trap this structurally similar impurity (forming a solid solution).

  • Causality: Rapid cooling pushes the system too deep into the supersaturated zone, prioritizing kinetic growth over thermodynamic selectivity.

  • Solution: Implement a non-linear, controlled cooling profile (such as a cubic cooling ramp). This maintains a low, constant supersaturation driving force within the metastable zone. A slower growth rate allows the thermodynamically favored lattice of the 5-chloro compound to reject the isomorphic impurity back into the mother liquor ().

Q: How do I balance high yield with high purity when using an antisolvent? A: Adding an antisolvent too quickly causes localized spikes in supersaturation, leading to spontaneous primary nucleation (crashing out). This results in small, impure crystals with poor filtration characteristics.

  • Causality: Localized supersaturation forces rapid nucleation, trapping mother liquor and impurities within agglomerates.

  • Solution: Add the antisolvent dropwise at an elevated temperature until the solution is just sub-saturated, seed the reactor, and only add the remaining antisolvent after the primary cooling ramp is complete. This decouples nucleation from yield-maximizing precipitation ().

Self-Validating Experimental Protocol

Optimized Mixed-Solvent Recrystallization (Toluene/Heptane)

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of crude 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine in 100 mL of Toluene inside a 250 mL jacketed reactor. Heat to 85°C with moderate agitation (250 rpm).

  • Validation Checkpoint: The solution must become completely transparent. If particulates remain after 15 minutes at 85°C, they are insoluble impurities. Perform a hot gravity filtration to remove them before proceeding.

Step 2: Antisolvent Titration

  • Action: Slowly add 40 mL of Heptane (pre-heated to 80°C) over 15 minutes.

  • Validation Checkpoint: The solution must remain clear. If localized cloudiness persists (indicating the cloud point has been breached), add 1-2 mL of hot Toluene to regain complete clarity. The goal is to approach, but not cross, the metastable zone limit.

Step 3: Seeding

  • Action: Cool the reactor precisely to 75°C. Introduce 0.1 g (1 wt%) of pure 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine seed crystals.

  • Validation Checkpoint: The seed crystals must persist in the solution and not dissolve. If they dissolve, the solution is undersaturated; you must add more Heptane or lower the temperature by 2°C and re-seed.

Step 4: Cubic Cooling (Crystal Growth)

  • Action: Program the jacketed reactor to execute a cubic cooling ramp from 75°C to 5°C over 4 hours.

  • Causality: The cubic function ( T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3 ) ensures that the cooling rate is very slow initially when the crystal surface area is low, and accelerates only as the surface area increases. This maintains constant supersaturation, preventing secondary nucleation and impurity entrapment ().

Step 5: Yield Maximization & Isolation

  • Action: Once the reactor reaches 5°C, add an additional 60 mL of cold Heptane over 1 hour to drive the remaining solute out of the mother liquor. Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled Toluene/Heptane (1:4 v/v) to displace residual mother liquor. Dry the crystals under vacuum at 50°C for 12 hours.

  • Validation Checkpoint: The isolated crystals should be free-flowing, well-defined needles. Purity should be >99.0% via HPLC.

References

  • Title: Recrystallization of Active Pharmaceutical Ingredients Source: SciSpace URL: [Link]

  • Title: Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability Source: Longdom Publishing URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Stability of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine in Acidic Buffers

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Overcoming rapid degradation and hydrolysis of halogenated naphthyridine derivatives in low-pH environments. Part 1: Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Overcoming rapid degradation and hydrolysis of halogenated naphthyridine derivatives in low-pH environments.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine degrade so rapidly in assays below pH 4.0? A: The instability is driven by acid-catalyzed Nucleophilic Aromatic Substitution (SNAr). The 1,7-naphthyridine core has a pKa of approximately 3.78[1]. When the ambient pH drops below 4.0, the nitrogen atoms (particularly N-7) become heavily protonated. This protonation acts as a powerful electron-withdrawing event, severely depleting electron density at the 5-position. Consequently, the C-Cl bond becomes highly electrophilic and susceptible to rapid nucleophilic attack by water, resulting in the formation of a 5-hydroxy (or 5-oxo tautomer) degradant[2].

Q2: I am using a citrate buffer at pH 3.5. Could the buffer itself be accelerating the degradation? A: Yes. Not all acidic buffers are inert. Carboxylate-based buffers like citrate and acetate can act as general base catalysts or direct nucleophiles, accelerating the hydrolysis of halogenated heterocycles compared to non-nucleophilic acids[3]. If a low pH is strictly required for your assay (e.g., gastric simulation), switching to dilute HCl or a formate buffer can significantly reduce the degradation rate by removing the nucleophilic buffer species.

Q3: Does the dihydrofuro ring contribute to the instability? A: While furan rings can be susceptible to acid-catalyzed ring-opening, the dihydrofuro[3,2-f] fusion in this specific scaffold is generally more stable than the highly activated 5-chloro substituent. LC-MS/MS profiling confirms that the primary, rate-limiting degradation pathway is the loss of the chlorine atom (-18 Da mass shift: -35 Da for Cl + 17 Da for OH), not ring-opening[4].

Part 2: Formulation & Stabilization Strategies (FAQs)

Q4: How can I stabilize the compound for in vitro enzymatic assays that require an acidic pH? A: The most effective strategy is steric shielding of the hydrophobic chloro-aromatic core from the aqueous environment. This can be achieved through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or by utilizing micellar systems (e.g., 10% PEG400 or Tween-80). HP-β-CD encapsulates the lipophilic naphthyridine core, creating a microenvironment that physically blocks water and buffer anions from executing the SNAr attack.

Q5: What is the best way to store stock solutions to ensure long-term integrity? A: Never store the compound in aqueous or protic solvents (like methanol) if it will be subjected to temperature fluctuations. Prepare stock solutions in 100% anhydrous DMSO and store them in single-use aliquots at -20°C or -80°C. Only introduce the compound to aqueous acidic media immediately prior to the experiment.

Part 3: Quantitative Stability Data

The following tables summarize the causality between buffer selection, formulation strategies, and the resulting half-life ( t1/2​ ) of the compound.

Table 1: Stability of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine (10 µM) in Various Aqueous Buffers (37°C)

Buffer SystempHCo-solventHalf-life ( t1/2​ )Primary Degradant
50 mM Citrate3.01% DMSO< 2 hours5-Hydroxy derivative
50 mM Acetate4.01% DMSO4.5 hours5-Hydroxy derivative
50 mM Formate3.01% DMSO8.0 hours5-Hydroxy derivative
Dilute HCl2.01% DMSO1.5 hours5-Hydroxy derivative
50 mM Acetate4.510% PEG400> 24 hoursTrace

Table 2: Impact of Formulation Strategies on Stability at pH 3.0 (Dilute HCl, 37°C)

Formulation StrategyMechanism of ProtectionHalf-life ( t1/2​ )
Unformulated (1% DMSO)None (Full aqueous exposure)1.5 hours
10% PEG400Dielectric constant reduction6.0 hours
20% HP-β-CDSteric shielding of hydrophobic core> 48 hours
Liposomal EncapsulationComplete aqueous isolation> 72 hours

Part 4: Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Stabilized Acidic Working Solution

This self-validating protocol ensures the compound is shielded before it encounters the acidic environment.

  • Stock Preparation : Dissolve the lyophilized 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine powder in 100% anhydrous DMSO to create a 10 mM stock. (Causality: Anhydrous DMSO prevents premature hydrolysis during storage).

  • Excipient Preparation : Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in double-distilled water (ddH2O).

  • Complexation : Add 10 µL of the 10 mM compound stock dropwise into 990 µL of the 20% HP-β-CD solution while vortexing vigorously. Incubate at room temperature for 15 minutes. (Causality: This step forces the hydrophobic naphthyridine core into the cyclodextrin cavity before any acid exposure occurs).

  • Acidification : Dilute the complexed solution 1:10 into the target acidic assay buffer (e.g., 50 mM Formate, pH 3.0). The final compound concentration will be 10 µM with 2% HP-β-CD.

Protocol B: LC-MS/MS Stability Tracking

Use this protocol to accurately measure degradation kinetics and confirm the SNAr mechanism.

  • Quenching : At designated time points (e.g., 0, 1, 2, 4, 8, 24 h), extract 50 µL of the assay mixture and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard. (Causality: The organic solvent precipitates buffer salts and instantly halts further aqueous hydrolysis).

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Chromatography : Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a standard gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Detection : Monitor the parent mass transition (M+H)+ for the intact chloro-compound and the corresponding (M+H)+ for the 5-hydroxy degradant (a net mass shift of -18 Da). (Causality: Tracking both parent depletion and degradant formation ensures mass balance and validates that hydrolysis is the sole degradation pathway).

Part 5: Pathway & Workflow Visualizations

DegradationPathway A 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine (Intact API) B Acidic Buffer (pH < 4) Protonation of N-1 / N-7 A->B C Highly Electrophilic Naphthyridinium Intermediate B->C D Nucleophilic Attack by H2O or Buffer Anions (SNAr) C->D E 5-Hydroxy/Oxo Degradant + HCl D->E

Fig 1: Acid-catalyzed SNAr degradation pathway of the 5-chloro-naphthyridine core.

FormulationWorkflow S1 Step 1: Dissolve in 100% DMSO (10 mM Stock) S3 Step 3: Mix Stock with HP-β-CD (Vortex 15 min) S1->S3 S2 Step 2: Prepare 20% HP-β-CD in ddH2O S2->S3 S4 Step 4: Dilute into Acidic Buffer (Final pH 3.0-4.5) S3->S4 S5 Stabilized Assay Solution (t1/2 > 48h) S4->S5

Fig 2: Workflow for HP-β-CD complexation to stabilize the compound in acidic media.

References

  • Wolniak, M. "Advances in the Chemistry of 1,7-Naphthyridine." CLOCKSS.
  • "Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides." PubMed / National Institutes of Health.
  • "Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline." ResearchGate.
  • "1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry / ACS.

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine in cancer cell lines

An In-Depth Guide to the Comparative Efficacy of Novel Furo[3,2-f]naphthyridine Analogs in Cancer Cell Lines Authored by: [Your Name/Lab Group], Senior Application Scientist Abstract The relentless pursuit of novel anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Efficacy of Novel Furo[3,2-f]naphthyridine Analogs in Cancer Cell Lines

Authored by: [Your Name/Lab Group], Senior Application Scientist

Abstract

The relentless pursuit of novel anti-cancer therapeutics has led to the exploration of diverse heterocyclic scaffolds. Among these, the furo[3,2-f]naphthyridine core represents a promising, yet underexplored, chemical space. This guide provides a comprehensive framework for evaluating the comparative efficacy of novel derivatives, such as 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine, against established chemotherapeutic agents in various cancer cell lines. We will delve into the scientific rationale, detailed experimental protocols, data interpretation, and visualization of key signaling pathways and workflows, offering a robust methodology for researchers in oncology and drug development.

Introduction: The Therapeutic Potential of Furo[3,2-f]naphthyridine Derivatives

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. The fused ring system of furo[3,2-f]naphthyridine is of particular interest due to its structural similarity to known DNA intercalators and kinase inhibitors. While research on this specific scaffold is emerging, related naphthyridine derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.

The introduction of a chloro-substituent at the 5-position of the 1,2-dihydrofuro[3,2-f]naphthyridine core is hypothesized to enhance its bioactivity, potentially by increasing its cell permeability or by modulating its interaction with target proteins. This guide outlines a systematic approach to validate this hypothesis through rigorous in-vitro experimentation.

Hypothesized Mechanism of Action

Based on the planar structure of the aromatic core, a primary hypothesized mechanism of action for 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine is the inhibition of topoisomerase II. By intercalating with DNA, the compound may stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and the activation of the DNA Damage Response (DDR) pathway. This, in turn, is expected to trigger cell cycle arrest and, ultimately, apoptosis.

G cluster_0 Cellular Response to 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine Compound 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine TopoII Topoisomerase II Compound->TopoII Inhibition DNA Nuclear DNA TopoII->DNA Cleavage Complex Stabilization DSB Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Kinases (DDR Sensors) DSB->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Caspases Caspase Cascade Bax_Bak->Caspases Caspases->Apoptosis

Figure 1: Hypothesized signaling pathway for the anti-cancer activity of 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine.

Experimental Framework for Comparative Efficacy

To rigorously assess the anti-cancer potential of 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine, a multi-faceted approach is essential. This involves a direct comparison with a well-characterized chemotherapeutic agent, such as Doxorubicin, across a panel of cancer cell lines representing different tumor types.

Cell Line Selection

The choice of cell lines is critical for obtaining clinically relevant data. A recommended panel would include:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • A non-cancerous cell line (e.g., MCF-10A): To assess the selectivity of the compound for cancer cells.

Experimental Workflow

The following workflow provides a systematic approach to the comparative analysis:

G cluster_workflow Comparative Efficacy Workflow Start Start: Cell Line Seeding Treatment 24h Incubation Start->Treatment Compound_A Compound: 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine Treatment->Compound_A Compound_B Control: Doxorubicin Treatment->Compound_B Vehicle Vehicle Control (e.g., 0.1% DMSO) Treatment->Vehicle Assays Endpoint Assays Compound_A->Assays Compound_B->Assays Vehicle->Assays MTT Cell Viability (MTT Assay) Assays->MTT Apoptosis Apoptosis Analysis (Annexin V/PI) Assays->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Assays->CellCycle Data_Analysis Data Analysis & IC50 Calculation MTT->Data_Analysis Apoptosis->Data_Analysis CellCycle->Data_Analysis Comparison Comparative Efficacy Report Data_Analysis->Comparison

Figure 2: A systematic workflow for the comparative efficacy analysis of novel anti-cancer compounds.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine and Doxorubicin (e.g., 0.01 to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation and Interpretation

The results of the comparative efficacy studies should be presented in a clear and concise manner to facilitate interpretation.

IC50 Comparison Table
Cell Line5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index*
MCF-7Experimental ValueExperimental ValueCalculated Value
A549Experimental ValueExperimental ValueCalculated Value
HCT116Experimental ValueExperimental ValueCalculated Value
MCF-10AExperimental ValueExperimental ValueN/A

*Selectivity Index = IC50 in non-cancerous cells / IC50 in cancerous cells

Apoptosis and Cell Cycle Data

The data from the flow cytometry experiments should be presented as bar graphs comparing the percentage of cells in different apoptotic states (early, late) and cell cycle phases for the control, 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine-treated, and Doxorubicin-treated cells.

Conclusion and Future Directions

This guide provides a robust framework for the initial in-vitro evaluation of novel anti-cancer compounds like 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine. A favorable outcome from these studies, characterized by low IC50 values in cancer cell lines, a high selectivity index, and clear evidence of apoptosis induction and cell cycle arrest, would provide a strong rationale for further preclinical development.

Future studies should focus on:

  • Target Identification and Validation: Elucidating the precise molecular target(s) of the compound.

  • In-vivo Efficacy Studies: Evaluating the anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound.

By following a systematic and rigorous approach, researchers can effectively evaluate the therapeutic potential of novel furo[3,2-f]naphthyridine derivatives and contribute to the development of the next generation of anti-cancer drugs.

References

  • Title: Naphthyridines as privileged scaffolds in medicinal chemistry.
  • Source: Future Medicinal Chemistry
  • URL: [Link]

  • Title: The MTT assay for cellular viability and cytotoxicity.
  • Source: Methods in Molecular Biology
  • URL: [Link]

  • Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry.
  • Source: Bio-protocol
  • URL: [Link]

  • Title: Cell Cycle Analysis by Flow Cytometry.
  • Source: Current Protocols in Immunology
  • URL: [Link]

Comparative

LC-MS/MS vs. HPLC-UV: Purity Validation of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Executive Summary 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine (Molecular Formula: C₁₀H₇ClN₂O) is a highly functionalized, tricyclic heteroaromatic scaffold frequently utilized as a critical building block in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine (Molecular Formula: C₁₀H₇ClN₂O) is a highly functionalized, tricyclic heteroaromatic scaffold frequently utilized as a critical building block in the synthesis of advanced kinase inhibitors and anti-infective agents. During its synthesis, the formation of isobaric regioisomers (e.g., 1,6-naphthyridine derivatives) and trace halogenated byproducts is common.

For researchers and drug development professionals, validating the purity of this intermediate is paramount. While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for bulk assay, it lacks the specificity and sensitivity required to detect sub-ppm potentially genotoxic impurities (PGIs). This guide objectively compares HPLC-UV against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a self-validating experimental protocol aligned with ICH Q2(R2) guidelines[1][2].

Mechanistic Rationale: The Shift to LC-MS/MS

As a Senior Application Scientist, I frequently observe laboratories struggling to separate structurally similar naphthyridine regioisomers using only reversed-phase partition coefficients. The causality behind adopting LC-MS/MS lies in its orthogonal selectivity :

  • Overcoming Chromophore Masking: HPLC-UV relies on the UV absorbance of the naphthyridine core. Because impurities often share the exact same chromophore as the parent API, they co-elute and mask one another. LC-MS/MS bypasses this by filtering molecules based on their mass-to-charge ratio (m/z).

  • Sub-ppm Sensitivity for PGIs: Halogenated heterocycles can act as alkylating agents, classifying them as PGIs under ICH M7 guidelines. Multiple Reaction Monitoring (MRM) in a Triple Quadrupole (QqQ) mass spectrometer eliminates matrix noise, achieving Limits of Quantitation (LOQ) in the single ng/mL (ppb) range[3][4].

  • Isotopic & Fragmentation Fingerprinting: The presence of the chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of 3:1). Furthermore, Collision-Induced Dissociation (CID) yields specific fragment ions (e.g., loss of Cl and CO), providing unambiguous structural confirmation that UV spectra cannot offer.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of HPLC-UV (Diode Array) versus UPLC-MS/MS (MRM Mode) for the purity validation of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine.

ParameterHPLC-UV (Diode Array)LC-MS/MS (MRM Mode)Analytical Advantage
Limit of Detection (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)500x greater sensitivity for trace genotoxic impurities.
Limit of Quantitation (LOQ) ~0.1% (1000 ppm)~0.0003% (3 ppm)Enables strict ICH M7 compliance for mutagenic screening.
Specificity Relies solely on Retention Time (Rt).Orthogonal (Rt + Precursor m/z + CID Fragments).Resolves co-eluting isobaric regioisomers effortlessly.
Linearity Range 2 orders of magnitude.4 orders of magnitude.Quantifies trace impurities and bulk API in a single run.
Run Time 25-30 mins (complex gradient).4-6 mins (UPLC).Higher throughput due to mass-selective detection.

Experimental Protocols: LC-MS/MS Workflow

To establish a self-validating system, the methodology must be reproducible and mechanistically sound. Below is the optimized step-by-step protocol for quantifying impurities in 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine.

Step 1: Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v). Rationale: The naphthyridine core is hydrophobic, requiring organic solvent for dissolution, but the diluent must match the initial mobile phase conditions to prevent peak distortion (solvent effect).

  • Preparation: Prepare the sample at a nominal concentration of 1.0 mg/mL. Spike with known impurities at 1 ppm, 5 ppm, and 10 ppm for validation.

Step 2: Chromatographic Separation (UPLC)
  • Column: Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Rationale: Minimizes band broadening and provides sharp peaks, enhancing the signal-to-noise ratio for the MS detector.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Rationale: Formic acid acts as a proton donor, maximizing ionization efficiency in positive mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 3: Mass Spectrometry (ESI+ MRM Parameters)
  • Ionization Mode: Electrospray Ionization Positive (ESI+). The basic nitrogens in the naphthyridine ring readily accept protons to form [M+H]⁺.

  • Precursor Ion: m/z 207.0 (Exact mass of ³⁵Cl isotope is 206.02; [M+H]⁺ = 207.0).

  • Quantifier Transition: m/z 207.0 → 172.0 (Collision Energy: 25 eV). Rationale: Corresponds to the homolytic/heterolytic cleavage of the C-Cl bond.

  • Qualifier Transition: m/z 207.0 → 144.0 (Collision Energy: 35 eV). Rationale: Corresponds to the sequential loss of the chlorine atom (-35 Da) and carbon monoxide (-28 Da) from the fused dihydrofuran ring.

Analytical Workflow Visualization

LCMS_Workflow Sample 5-Chloro-1,2-dihydrofuro [3,2-f][1,7]naphthyridine (Sample Prep) UPLC UPLC Separation (C18, Gradient Elution) Sample->UPLC ESI ESI+ Ionization [M+H]+ m/z 207.0 UPLC->ESI MRM MRM Transitions Quant: 207.0 → 172.0 Qual: 207.0 → 144.0 ESI->MRM Val_Spec Specificity (Matrix & Isomer Check) MRM->Val_Spec Val_Lin Linearity & Range (R² > 0.995) MRM->Val_Lin Val_Acc Accuracy & Precision (Recovery 95-105%) MRM->Val_Acc Report ICH Q2(R2) Compliant Purity Validation Val_Spec->Report Val_Lin->Report Val_Acc->Report

Fig 1: LC-MS/MS analytical logic and ICH Q2(R2) validation workflow for heterocycle purity.

Method Validation Protocol (ICH Q2(R2) Compliant)

To ensure the method is a self-validating system, it must be subjected to rigorous testing per the ICH Q2(R2) guidelines for analytical procedures[1][2]:

  • Specificity (Selectivity): Inject a diluent blank, an unspiked API sample, and a sample spiked with known regioisomers (e.g., 1,6-naphthyridine derivatives). Acceptance Criteria: No interfering peaks at the MRM channels of the target analytes. The mass spectrometer's selectivity ensures that even if a regioisomer co-elutes, its unique fragmentation pattern prevents false positive quantification[1].

  • Linearity and Range: Prepare a minimum of five calibration standards ranging from the LOQ up to 120% of the specification limit for the impurities[1][5]. Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.995, demonstrating proportional detector response.

  • Accuracy (Recovery): Spike the pure API with target impurities at three concentration levels: 50%, 100%, and 150% of the specification limit. Prepare in triplicate. Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%[4][6].

  • Precision (Repeatability): Perform six independent replicate preparations of the sample spiked at the 100% specification level. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 5.0%[3][6].

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." (2024). Source: EMA Official Website URL:[Link]

  • Zhang, T., et al. "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." Journal of Analytical Methods in Chemistry, 2020. Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Chen, Y., et al. "Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease." Journal of Analytical Methods in Chemistry, 2023. Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 5-Chloro-1,2-dihydrofuro[3,2-f]naphthyridine

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine

In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit of highly selective kinase inhibitors is paramount. The 1,7-naphthyridine scaffold has emerged as a privileged structure, a versatile and robust framework for designing potent therapeutic agents.[1][2] Its rigid, planar geometry is well-suited for high-affinity interactions within the ATP-binding pocket of various kinases.[1] This guide provides an in-depth technical comparison of the critical methodologies used to profile the selectivity of novel kinase inhibitors, using the hypothetical compound 5-Chloro-1,2-dihydrofuro[3,2-f][1][3]naphthyridine as a central case study.

The core challenge in developing kinase inhibitors lies in achieving high selectivity for the intended target kinase(s) while minimizing interactions with the hundreds of other kinases in the human kinome.[4][5] Off-target activity can lead to unforeseen side effects or toxicity, undermining the therapeutic potential of a promising compound.[6] Therefore, a rigorous and multi-faceted approach to selectivity and cross-reactivity profiling is not just a regulatory requirement but a foundational element of rational drug design.[7][8]

This guide will dissect and compare three cornerstone methodologies for assessing kinase inhibitor selectivity: affinity-based chemoproteomics, cellular thermal shift assays, and in vitro kinase activity assays. We will explore the causality behind experimental choices, provide detailed protocols, and benchmark the expected performance of our compound of interest against established kinase inhibitors.

Comparison of Selectivity Profiling Methodologies

The selection of a profiling methodology is a critical decision driven by the stage of drug discovery and the specific questions being asked. No single method is sufficient; rather, an integrated approach yields the most comprehensive and reliable selectivity profile.

FeatureAffinity-Based (Kinobeads/KiNativ)Cellular Thermal Shift Assay (CETSA)In Vitro Activity (ADP-Glo)
Principle Competitive binding between inhibitor and broad-spectrum affinity probes in cell lysates.[9][10]Ligand-induced thermal stabilization of target proteins in intact cells or lysates.[11]Measurement of ADP produced from kinase-catalyzed ATP hydrolysis.[12]
Context Near-physiological (endogenous proteins in lysate).[6]Physiological (intact cells) or near-physiological (lysate).[11]Biochemical (recombinant enzymes).[13]
Primary Output Target spectrum, relative binding affinities (IC50/Kd).[14]Target engagement, thermal stability shifts (Tm), cellular EC50.[15]Enzymatic inhibition (IC50).[3]
Key Advantage Broad, unbiased screening of hundreds of kinases simultaneously in a native context.[9]Directly confirms target engagement in a live-cell environment, accounting for cell permeability.[11][16]High-throughput, precise quantification of enzymatic inhibition, highly reproducible.[12]
Key Limitation Lysate-based; may not fully reflect cellular context; can miss non-ATP competitive inhibitors.[9][17]Lower throughput, requires specific antibodies or mass spectrometry for detection.[16]Uses recombinant enzymes which may lack native post-translational modifications or complex partners.[9]

A Strategic Approach to Profiling 5-Chloro-1,2-dihydrofuro[3,2-f][1][2]naphthyridine

To comprehensively characterize our novel compound, a tiered profiling strategy is recommended. This approach begins with a broad, high-throughput screen to identify primary targets and potential off-targets, followed by more physiologically relevant assays to confirm on-target activity and assess cellular potency.

Tier 1: Initial Broad-Panel Screening with In Vitro Activity Assays

The first step is to understand the compound's inhibitory activity across a wide range of kinases. An in vitro assay like the ADP-Glo™ Kinase Assay is ideal for this purpose.[12] By screening against a large panel (e.g., >400 kinases), we can rapidly determine the IC50 values and identify the primary kinase targets.

This initial screen allows us to classify the compound. Is it highly selective, inhibiting only one or a few kinases with high potency? Or is it a multi-kinase inhibitor, showing activity against several targets?[18]

Tier 2: Unbiased Target and Off-Target Identification in a Native Context

Following the in vitro screen, it is crucial to verify these interactions using endogenously expressed kinases. Affinity-based chemoproteomics methods like Kinobeads or KiNativ™ are perfectly suited for this.[6][14] These techniques involve incubating cell lysates with our compound before pulling down the kinome with broad-spectrum immobilized or soluble probes.[9][10] Kinases that are bound by our compound will not be captured, allowing for their identification and quantification by mass spectrometry. This provides a more accurate picture of the compound's target profile under near-physiological conditions.[14]

Tier 3: Confirming Target Engagement in Live Cells

The ultimate validation of a kinase inhibitor's utility is its ability to engage its target within a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this confirmation.[11][16] This method leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11] By treating intact cells with 5-Chloro-1,2-dihydrofuro[3,2-f][1][3]naphthyridine, applying a heat shock, and then quantifying the amount of soluble target protein, we can directly observe and quantify target engagement.[15] This assay inherently accounts for cell permeability and intracellular competition with endogenous ATP.

Benchmarking Against Established Inhibitors

To contextualize the selectivity profile of our novel compound, it is essential to compare it against well-characterized alternatives.

  • Ibrutinib: A highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK).[] A comparison with Ibrutinib would highlight the degree of selectivity our compound achieves. If our compound primarily hits one target with minimal off-target effects, its profile would resemble that of a selective inhibitor like Ibrutinib.

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR, PDGFR, c-KIT, and other kinases.[18][20] Comparing our compound's profile to Sunitinib would be relevant if it demonstrates activity against multiple kinases. This comparison helps to understand if the multi-targeting profile is similar to that of an approved and clinically effective drug.[21]

The data from these comparative analyses would be visualized on a kinome tree diagram, where inhibited kinases are marked with circles whose size corresponds to the potency of inhibition. This provides an immediate and intuitive visual representation of the compound's selectivity.[22]

cluster_Profiling Profiling Workflow Start Novel Compound: 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine ADP_Glo Tier 1: In Vitro Screen (ADP-Glo Kinase Assay) - Broad Kinase Panel - Determine IC50 Start->ADP_Glo Kinobeads Tier 2: Affinity Profiling (Kinobeads/KiNativ) - Cell Lysate - Identify Targets/Off-Targets ADP_Glo->Kinobeads Primary Hits CETSA Tier 3: Cellular Engagement (CETSA) - Intact Cells - Confirm On-Target Activity Kinobeads->CETSA Validated Targets Data_Analysis Data Analysis & Comparison - Kinome Tree Visualization - Benchmark vs. Ibrutinib/Sunitinib CETSA->Data_Analysis Final_Profile Comprehensive Selectivity Profile Data_Analysis->Final_Profile

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for determining a compound's IC50 value against a specific kinase.

  • Reagent Preparation: Prepare serial dilutions of 5-Chloro-1,2-dihydrofuro[3,2-f][1][3]naphthyridine in DMSO. Prepare the kinase, substrate, and ATP solution in the appropriate kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution or DMSO control. Add 2.5 µL of the kinase/substrate mix. Initiate the reaction by adding 5 µL of the ATP solution. Incubate at room temperature for 1 hour.[23]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[23]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.[12]

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

A 1. Set up Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Incubate (e.g., 60 min, RT) A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Incubate (40 min, RT) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) D->E F 6. Incubate (30-60 min, RT) E->F G 7. Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: Kinobeads Competitive Pull-Down Assay

This protocol describes a method for identifying the cellular targets of an inhibitor.

  • Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native cell lysate.

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of 5-Chloro-1,2-dihydrofuro[3,2-f][1][3]naphthyridine or a DMSO control for 1 hour at 4°C.

  • Kinobeads Incubation: Add Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate for 1 hour at 4°C to capture kinases not bound by the test compound.[24]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Compare the protein abundance in the compound-treated samples to the DMSO control. A dose-dependent decrease in the amount of a specific kinase indicates it is a target of the compound.

A 1. Prepare Native Cell Lysate B 2. Incubate Lysate with Inhibitor (Varying Concentrations) A->B C 3. Add Kinobeads to Lysate (Capture unbound kinases) B->C D 4. Wash Beads C->D E 5. Elute & Digest Bound Proteins D->E F 6. Analyze Peptides by LC-MS/MS E->F G 7. Quantify Proteins & Identify Targets F->G

Caption: Workflow for the Kinobeads Assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming target engagement in intact cells.

  • Cell Treatment: Culture cells to an appropriate density and treat them with 5-Chloro-1,2-dihydrofuro[3,2-f][1][3]naphthyridine or DMSO control for a specified time (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of the specific target protein in the soluble fraction using Western blotting or other protein detection methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target stabilization and engagement.[15]

A 1. Treat Intact Cells with Inhibitor B 2. Heat Cell Suspensions (Temperature Gradient) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Centrifuge to Pellet Aggregates C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Detect Target Protein (e.g., Western Blot) E->F G 7. Plot Soluble Protein vs. Temperature F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The comprehensive profiling of a novel kinase inhibitor like 5-Chloro-1,2-dihydrofuro[3,2-f][1][3]naphthyridine is a complex but essential undertaking. While its 1,7-naphthyridine core suggests significant potential as a kinase inhibitor, its true value can only be unlocked through a systematic evaluation of its selectivity and cross-reactivity.[1][25] By integrating the high-throughput capabilities of in vitro activity assays, the broad, unbiased nature of affinity-based chemoproteomics, and the definitive, physiological relevance of cellular target engagement assays, researchers can build a robust and reliable profile. This multi-tiered approach, benchmarked against established drugs, provides the critical insights needed to advance novel compounds with the highest potential for therapeutic success and the lowest risk of off-target liabilities.

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link].

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Cancer growth blockers | Targeted cancer drugs. Cancer Research UK. Available at: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. Available at: [Link].

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].

  • ADP Glo Protocol. Available at: [Link].

  • ADP-Glo kinase assay. Bio-protocol. Available at: [Link].

  • An integrative epigenome-based strategy for unbiased functional profiling of clinical kinase inhibitors. PMC. Available at: [Link].

  • Tyrosine kinase inhibitors: Multi-targeted or single-targeted?. PMC - NIH. Available at: [Link].

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link].

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link].

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link].

  • Data‐Independent Acquisition Enhancement of a Competitive Activity‐Based Protein Profiling Platform for Kinase Inhibitor Screening. PMC. Available at: [Link].

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available at: [Link].

  • 8.5.9 Multikinase inhibitors. North & East Devon Formulary. Available at: [Link].

  • Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Available at: [Link].

  • Drugs Targeting Kinase Inhibitors. News-Medical.Net. Available at: [Link].

  • Workflow for kinase selectivity profiling using KiNativ assay.... ResearchGate. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research - ACS Publications. Available at: [Link].

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF - ResearchGate. Available at: [Link].

  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. Available at: [Link].

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Available at: [Link].

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link].

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available at: [Link].

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. Available at: [Link].

  • The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link].

  • Kinase Inhibitor Chemistry. Available at: [Link].

  • discovery and SAR study of 1H-imidazo[4,5-h][1][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Available at: [Link].

  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Available at: [Link].

  • Techniques in kinase profiling. Medicines Discovery Catapult. Available at: [Link].

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

Operational Safety and Handling Guide: 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine As a Senior Application Scientist, I approach the handling of halogenated fused heterocycles not merely as a compliance exercise, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine

As a Senior Application Scientist, I approach the handling of halogenated fused heterocycles not merely as a compliance exercise, but as an application of chemical logic. 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine is a high-value intermediate in drug discovery, prized for the reactivity of its 5-chloro position. However, the exact features that make it synthetically useful—its electron-deficient 1,7-naphthyridine core and the highly electrophilic C-5 position—render it a significant occupational hazard.

Our goal is to empower your research with uncompromising safety. This guide provides the mechanistic reasoning behind our safety protocols, ensuring your laboratory operations are both highly efficient and rigorously protected.

Mechanistic Hazard Profile

Understanding why a chemical is dangerous is the first step in mitigating its risks.

  • Electrophilic Toxicity: The 5-chloro group on this heteroaromatic ring is highly activated toward nucleophilic aromatic substitution (SNAr). In a biological context (e.g., accidental dermal or inhalation exposure), it acts as a potent electrophile, capable of covalently modifying nucleophilic residues on proteins (like cysteine) or nucleic acids.

  • Intercalation Risk: The planar furo-naphthyridine architecture suggests a high potential for DNA intercalation, a common trait among flat, tricyclic heteroaromatics[1].

  • Acute Irritation: Based on data from closely related scaffolds, this compound is classified as a severe skin, eye, and respiratory irritant [2]. Furthermore, dry powders of naphthyridines are known to accumulate electrostatic charge, leading to spontaneous aerosolization and severe inhalation risks [3].

Quantitative Hazard & PPE Matrix

To mitigate these risks, standard laboratory attire is insufficient. The table below outlines the required Personal Protective Equipment (PPE), grounded in the physicochemical properties of halogenated naphthyridines [4].

Table 1: Hazard Profile & Required PPE

Hazard VectorPhysicochemical RationaleRequired PPESelf-Validation Mechanism
Dermal Exposure Lipophilic planar structure allows rapid epidermal penetration, especially when solvated in polar aprotic solvents (DMF/DMSO).Double Nitrile Gloves (Outer: 8 mil, Inner: 5 mil) + Flame-resistant Lab Coat.Visual Check : Inflate gloves manually prior to donning to verify the absence of micro-tears.
Inhalation Naphthyridine powders accumulate static charge, causing sudden aerosolization[3].N95/P100 Respirator (Mandatory if handled outside a ventilated enclosure).Seal Check : Perform a positive/negative pressure seal check before entering the workspace.
Ocular Exposure Halogenated heterocycles cause severe, irreversible corneal irritation upon contact[4].Chemical Splash Goggles (Indirect venting).Fit Check : Ensure no physical gap exists between the goggle seal and the cheekbones.

Self-Validating Protocol: Weighing and Reaction Setup

When setting up a reaction (e.g., an SNAr or cross-coupling) with 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine, the handling protocol must be structurally sound and self-validating. Do not proceed to the next step unless the validation criteria are met.

Step 1: Engineering Control Verification

  • Action: Activate the ducted fume hood or Class II Type B2 Biological Safety Cabinet.

  • Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. A steady inward pull confirms a face velocity of >100 fpm, the standard required for fine hazardous powders [5].

Step 2: Static Mitigation

  • Action: Wipe the analytical balance and the exterior of the compound vial with an anti-static cloth. Use a grounded, anti-static micro-spatula for transfer.

  • Causality: Preventing electrostatic discharge is critical. Naphthyridine powders can repel from standard metal spatulas, causing invisible aerosolized contamination[3].

Step 3: Weighing and Solvation

  • Action: Transfer the required mass into a pre-tared, amber glass reaction vial.

  • Causality: Amber glass prevents photolytic cleavage of the carbon-chlorine bond, which can generate reactive radical species.

  • Action: Slowly add the reaction solvent (e.g., anhydrous DMSO) down the inner wall of the vial to suppress dust generation. Cap immediately with a PTFE-lined septum.

Step 4: Decontamination

  • Action: Wipe the balance pan and the exterior of the closed reaction vial with a lint-free wipe dampened with isopropanol.

  • Validation: Inspect the wipe visually; ensure absolutely no yellow/white residue remains before removing the vial from the hood.

Operational Workflow Visualization

ChemicalSafetyWorkflow Storage 1. Storage & Retrieval (Inert gas, 2-8°C) PPE 2. PPE Donning (Double Nitrile, Goggles) Storage->PPE Hood 3. Fume Hood Ops (Face velocity >100 fpm) PPE->Hood Weighing 4. Weighing & Transfer (Anti-static spatulas) Hood->Weighing Reaction 5. Chemical Reaction (Closed System) Weighing->Reaction Spill Spill Mitigation (Sand/Vermiculite) Weighing->Spill Accidental Release Reaction->Spill Accidental Release Disposal 6. Waste Disposal (Halogenated Stream) Reaction->Disposal Quench & Discard Spill->Disposal Sweep & Collect

Fig 1: Safety and handling workflow for 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine.

Spill Mitigation & Waste Disposal Metrics

In the event of an accidental release, rapid containment is necessary to prevent cross-contamination and inhalation exposure.

Table 2: Emergency Response & Disposal Metrics

ScenarioImmediate ActionContainment / NeutralizationDisposal Routing
Dry Powder Spill Isolate area; do not sweep dry (prevents aerosolization).Cover with damp sand or vermiculite[5].Sweep into a sealed, anti-static polyethylene bag. Label as "Hazardous Halogenated Solid".
Solution Spill Evacuate hood; increase exhaust flow to maximum.Absorb with universal chemical binders (e.g., Spill-X-S).Transfer to a high-density polyethylene (HDPE) container. Label as "Halogenated Organic Solvent Waste".

References

Sources

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